The Emergence of (5-bromo-1H-indol-2-yl)methanol: A Cornerstone in Modern Drug Discovery
(5-bromo-1H-indol-2-yl)methanol , a key heterocyclic intermediate, has quietly positioned itself as a crucial building block in the landscape of medicinal chemistry and drug development. While the precise moment of its i...
Author: BenchChem Technical Support Team. Date: December 2025
(5-bromo-1H-indol-2-yl)methanol , a key heterocyclic intermediate, has quietly positioned itself as a crucial building block in the landscape of medicinal chemistry and drug development. While the precise moment of its initial discovery is not prominently documented in seminal, early 20th-century chemical literature, its importance has grown in contemporary research, particularly as a precursor for synthesizing a variety of biologically active molecules. Its value lies in the versatile indole scaffold, which is a privileged structure in numerous pharmaceuticals, combined with the reactivity of the bromo and hydroxymethyl functional groups.
The indole nucleus is a fundamental component of many natural and synthetic compounds with significant biological activity. The introduction of a bromine atom at the 5-position and a hydroxymethyl group at the 2-position provides synthetic handles for further molecular elaboration, making (5-bromo-1H-indol-2-yl)methanol a versatile starting material for creating diverse chemical libraries for drug screening.
Synthetic Pathway and Experimental Protocols
The most common and direct synthetic route to (5-bromo-1H-indol-2-yl)methanol involves the reduction of its corresponding carboxylic acid ester, ethyl 5-bromo-1H-indole-2-carboxylate. This precursor is more readily synthesized and commercially available. The reduction is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).
Synthesis of the Precursor: 5-Bromo-1H-indole-2-carboxylic Acid
The journey to (5-bromo-1H-indol-2-yl)methanol begins with the synthesis of its carboxylic acid precursor. A widely used method is the hydrolysis of ethyl 5-bromoindole-2-carboxylate.
Experimental Protocol: Hydrolysis of Ethyl 5-bromoindole-2-carboxylate
In a dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend a calculated amount of LiAlH₄ in anhydrous THF.
Cool the suspension to 0°C in an ice bath.
Dissolve ethyl 5-bromo-1H-indole-2-carboxylate in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0°C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.
Once the reaction is complete, cool the flask back to 0°C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water and then a saturated aqueous solution of sodium sulfate.
Stir the resulting mixture until a granular precipitate forms.
Filter the solid and wash it thoroughly with THF or ethyl acetate.
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (5-bromo-1H-indol-2-yl)methanol.
Purify the crude product by silica gel column chromatography.
Data Presentation
While a complete set of peer-reviewed spectroscopic data for (5-bromo-1H-indol-2-yl)methanol is not available in the searched literature, the following table summarizes its known physical properties.
Property
Value
Molecular Formula
C₉H₈BrNO
Molecular Weight
226.07 g/mol
Melting Point
110-115 °C
CAS Number
53590-48-0
Logical Relationships and Workflows
The synthesis of (5-bromo-1H-indol-2-yl)methanol is a multi-step process that begins with commercially available starting materials and proceeds through key intermediates. The general workflow can be visualized as a logical progression of chemical transformations.
A high-level overview of the synthetic workflow to obtain (5-bromo-1H-indol-2-yl)methanol.
The core of the synthesis relies on the transformation of a carboxylate functional group into a primary alcohol. This is a fundamental reaction in organic synthesis, and the choice of reducing agent is critical.
The logical relationship between the starting material, reagent, and product in the key reduction step.
Role in Drug Development and Future Perspectives
(5-bromo-1H-indol-2-yl)methanol and its derivatives are of significant interest in medicinal chemistry. The 5-bromoindole scaffold has been identified in compounds targeting a range of diseases. For instance, derivatives of 5-bromo-1H-indole-2-carboxylic acid have been investigated as potent inhibitors of key protein kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1] The hydroxymethyl group of (5-bromo-1H-indol-2-yl)methanol can be further modified to introduce other functionalities, allowing for the exploration of a wider chemical space in the search for novel therapeutic agents.
The continued exploration of derivatives of (5-bromo-1H-indol-2-yl)methanol is a promising avenue for the discovery of new drugs for various therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases. Its synthetic accessibility and the versatility of its chemical handles ensure that it will remain a valuable tool for researchers and drug development professionals for the foreseeable future.
The Pivotal Role of (5-bromo-1H-indol-2-yl)methanol and Its Derivatives in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synth...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with significant therapeutic value.[1][2][3][4][5][6][7][8] The strategic introduction of a bromine atom at the 5-position of the indole ring, coupled with a hydroxymethyl group at the 2-position, gives rise to (5-bromo-1H-indol-2-yl)methanol, a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive exploration of the synthesis, biological activities, and therapeutic potential of this core structure and its derivatives, with a particular focus on their applications in oncology, infectious diseases, and neuroprotection.
Synthesis and Chemical Properties
The synthesis of (5-bromo-1H-indol-2-yl)methanol is typically achieved through the reduction of its corresponding carboxylic acid, 5-bromo-1H-indole-2-carboxylic acid, or its esters.[9] The presence of the bromine atom at the 5-position and the hydroxymethyl group at the 2-position provides two orthogonal handles for chemical modification, making it an exceptionally valuable starting material.[9] The hydroxyl group can be readily oxidized or converted to other functional groups, while the bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of molecular diversity.[9]
Applications in Medicinal Chemistry
The 5-bromoindole scaffold has been extensively investigated for a range of biological activities, with many derivatives showing promise as potent therapeutic agents.[1][10][11][12]
Anticancer Activity
A significant body of research has focused on the development of 5-bromoindole derivatives as anticancer agents.[1][3][7][13][14][15][16][17][18] Their mechanisms of action often involve the inhibition of critical enzymes and disruption of cellular processes essential for tumor growth and survival.[1]
Targeting Receptor Tyrosine Kinases:
Derivatives of 5-bromo-1H-indole-2-carboxylic acid have been synthesized and evaluated as inhibitors of key protein kinases involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9][15][19] Inhibition of these receptor tyrosine kinases can block downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.[9][15] For instance, certain novel 5-bromoindole-2-carboxylic acid derivatives have shown potent antiproliferative activity against cancer cell lines such as HepG2 (liver), A549 (lung), and MCF-7 (breast).[1][13] The inhibition of EGFR tyrosine kinase by these compounds leads to cell cycle arrest and the induction of apoptosis.[1][13][14]
Disruption of Mitotic Spindle:
Some 5-bromoindole derivatives exert their anticancer effects by disrupting the mitotic spindle, a critical cellular machine for cell division.[1][13][14] This disruption prevents cancer cell proliferation, expansion, and invasion.[1][13][14]
Antibacterial Activity
Derivatives of 5-bromoindole have also demonstrated significant potential as antibacterial agents.[20][21][22][23] For example, a series of 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides were synthesized and showed high antibacterial activity against pathogenic Gram-negative bacteria, with some compounds exhibiting higher activity than the standard drugs gentamicin and ciprofloxacin against E. coli and P. aeruginosa.[20]
Antiviral Activity
The indole scaffold is present in several approved antiviral drugs, and research into new indole-containing antiviral agents is ongoing.[24][25][26][27] While specific studies on the antiviral activity of (5-bromo-1H-indol-2-yl)methanol are less common, the broader class of 5-bromoindole derivatives has been investigated for activity against various viruses, including HIV-1.[24]
Quantitative Data
The following tables summarize the in vitro biological activity of selected derivatives based on the 5-bromoindole scaffold.
Table 1: Anticancer Activity of 5-Bromoindole Derivatives
A common precursor for (5-bromo-1H-indol-2-yl)methanol is its corresponding carboxylic acid. A general method for its synthesis is the hydrolysis of ethyl 5-bromoindole-2-carboxylate.[9]
Materials:
Ethyl 5-bromoindole-2-carboxylate
Methanol (96%)
Water
Sodium hydroxide (NaOH)
10% Hydrochloric acid (HCl)
Procedure:
Dissolve ethyl 5-bromoindole-2-carboxylate in a mixture of methanol and water in a round-bottom flask.[9]
Add a solution of sodium hydroxide and heat the mixture to reflux for 30 minutes.[9]
Monitor the reaction progress by thin-layer chromatography (TLC).[9]
After the reaction is complete, cool the mixture to 40°C.[9]
Slowly add 10% hydrochloric acid solution dropwise to adjust the pH to 3-4, inducing precipitation of the product.[9]
Collect the precipitate by filtration, wash with water, and dry to yield 5-bromo-1H-indole-2-carboxylic acid.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]
Materials:
Cancer cell lines (e.g., A549, MCF-7)
Complete growth medium
5-Bromoindole derivative stock solution (in DMSO)
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO)
Procedure:
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Treat the cells with various concentrations of the 5-bromoindole derivative and incubate for a specified period (e.g., 48-72 hours).
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
Add the solubilization solution to dissolve the formazan crystals.
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Calculate the percentage of cell viability and determine the IC50 value.
Conclusion
(5-bromo-1H-indol-2-yl)methanol and its derivatives represent a versatile and highly promising class of compounds in medicinal chemistry. The strategic placement of the bromo and hydroxymethyl groups on the indole scaffold provides a rich platform for chemical modification, leading to the development of potent and selective therapeutic agents. The demonstrated efficacy of these derivatives as anticancer, antibacterial, and potentially antiviral agents underscores their significant potential for the development of novel therapeutics to address unmet medical needs. Future research in this area is likely to focus on the optimization of lead compounds, elucidation of their detailed mechanisms of action, and their evaluation in in vivo models.
An In-depth Technical Guide to (5-bromo-1H-indol-2-yl)methanol (CAS: 53590-48-0)
For Researchers, Scientists, and Drug Development Professionals Introduction (5-bromo-1H-indol-2-yl)methanol, with the Chemical Abstracts Service (CAS) number 53590-48-0, is a halogenated indole derivative that serves as...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-bromo-1H-indol-2-yl)methanol, with the Chemical Abstracts Service (CAS) number 53590-48-0, is a halogenated indole derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. The indole scaffold is a privileged structure in numerous biologically active compounds, and the presence of a bromine atom and a hydroxymethyl group at the 5- and 2-positions, respectively, offers versatile handles for further chemical modifications. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and, most importantly, the role of this compound as a precursor to potent inhibitors of key signaling pathways relevant to drug discovery, particularly in the field of oncology.
Physicochemical Properties
A summary of the key physicochemical properties of (5-bromo-1H-indol-2-yl)methanol is presented in the table below. These properties are essential for its handling, characterization, and use in synthetic protocols.
The synthesis of (5-bromo-1H-indol-2-yl)methanol is typically achieved through a two-step process starting from a suitable indole derivative. The most common route involves the preparation of a 5-bromo-1H-indole-2-carboxylic acid ester, followed by its reduction.
Synthesis of Ethyl 5-bromo-1H-indole-2-carboxylate (Precursor)
A common precursor for the synthesis of (5-bromo-1H-indol-2-yl)methanol is ethyl 5-bromo-1H-indole-2-carboxylate. This can be synthesized via several methods, with one common approach being the hydrolysis of a suitable starting material to 5-bromo-1H-indole-2-carboxylic acid, followed by esterification.
Protocol 1: Hydrolysis of an Indole Derivative to 5-bromo-1H-indole-2-carboxylic Acid
This protocol describes the hydrolysis of a commercially available indole derivative to yield 5-bromo-1H-indole-2-carboxylic acid.[4][5]
Materials:
Ethyl 5-bromoindole-2-carboxylate
Methanol (96%)
Water
Sodium hydroxide (NaOH)
10% Hydrochloric acid (HCl)
Equipment:
Round-bottom flask
Reflux condenser
Heating mantle
Magnetic stirrer
pH meter or pH paper
Büchner funnel and flask
Procedure:
In a round-bottom flask, dissolve 134 g of ethyl 5-bromoindole-2-carboxylate in a mixture of 31.25 g of 96% methanol and 183 mL of water.[4]
Add a solution of sodium hydroxide and heat the mixture to reflux for 30 minutes.[4]
Monitor the reaction progress by thin-layer chromatography (TLC).
After the reaction is complete, cool the mixture to 40°C.[4]
Slowly add 10% hydrochloric acid solution dropwise to adjust the pH to 3-4, which will induce the precipitation of the product.[4]
Collect the precipitate by filtration using a Büchner funnel, wash with water, and dry to yield 5-bromo-1H-indole-2-carboxylic acid.
Synthesis of (5-bromo-1H-indol-2-yl)methanol
The final step is the reduction of the carboxylate group of the precursor to a hydroxymethyl group. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this transformation.[6][7][8][9][10]
Protocol 2: Reduction of Ethyl 5-bromo-1H-indole-2-carboxylate
This protocol describes a general procedure for the reduction of an indole-2-carboxylate ester to the corresponding 2-hydroxymethylindole using lithium aluminum hydride.
Materials:
Ethyl 5-bromo-1H-indole-2-carboxylate
Lithium aluminum hydride (LiAlH₄)
Anhydrous tetrahydrofuran (THF) or diethyl ether
Saturated aqueous sodium sulfate solution
Anhydrous sodium sulfate
Equipment:
Dry, three-necked round-bottom flask
Dropping funnel
Reflux condenser
Nitrogen or argon inlet
Magnetic stirrer
Ice bath
Procedure:
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), suspend lithium aluminum hydride (a molar excess, typically 1.5-2 equivalents) in anhydrous THF.
Cool the suspension to 0 °C using an ice bath.
Dissolve ethyl 5-bromo-1H-indole-2-carboxylate in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via a dropping funnel, maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of saturated aqueous sodium sulfate solution.
Stir the resulting mixture until a granular precipitate forms.
Filter the mixture and wash the solid residue with THF.
Combine the filtrate and washings, and dry the organic layer over anhydrous sodium sulfate.
Filter and concentrate the solvent under reduced pressure to yield the crude (5-bromo-1H-indol-2-yl)methanol.
The crude product can be further purified by recrystallization or column chromatography on silica gel.
Role in Drug Discovery and Biological Significance
While (5-bromo-1H-indol-2-yl)methanol itself is primarily a synthetic intermediate, its derivatives, particularly those derived from its oxidized form, 5-bromo-1H-indole-2-carboxylic acid, have demonstrated significant potential as anticancer agents.[4][11] These derivatives often function as inhibitors of key protein kinases involved in cancer cell proliferation, survival, and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[12][13][14][15][16]
Inhibition of EGFR and VEGFR-2 Signaling Pathways
Derivatives of the 5-bromo-1H-indole-2-carboxylic acid scaffold have been synthesized and evaluated as potent inhibitors of EGFR and VEGFR-2. Inhibition of these receptor tyrosine kinases can block downstream signaling pathways that are crucial for tumor growth.[4][5]
Inhibition of EGFR and VEGFR-2 Signaling Pathways.
Quantitative Biological Activity of Derivatives
The following table summarizes the in vitro anti-proliferative activity (IC₅₀ values) of selected derivatives of 5-bromo-1H-indole against various cancer cell lines. This data highlights the potential of this chemical scaffold in the development of novel anticancer therapeutics.
The general workflow for the synthesis of (5-bromo-1H-indol-2-yl)methanol and its subsequent derivatization for biological evaluation is outlined below. This process involves synthesis of the precursor, reduction to the target alcohol, and further chemical modifications to generate a library of compounds for screening.
General Synthetic and Evaluation Workflow.
Conclusion
(5-bromo-1H-indol-2-yl)methanol is a key synthetic intermediate with significant value in the field of drug discovery. Its straightforward synthesis from readily available precursors and the versatility of its functional groups make it an attractive starting material for the generation of diverse chemical libraries. The demonstrated potent anti-proliferative activity of its derivatives, particularly as inhibitors of the EGFR and VEGFR-2 signaling pathways, underscores the importance of this scaffold in the development of novel anticancer therapeutics. This technical guide provides a foundational resource for researchers and scientists working with this compound and its analogs, facilitating further exploration of its potential in medicinal chemistry.
Potential Therapeutic Targets for (5-bromo-1H-indol-2-yl)methanol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract The indole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives finding applications as therapeutic agents. The introduction...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives finding applications as therapeutic agents. The introduction of a bromine atom at the 5-position of the indole ring has been shown to enhance the biological activity of these compounds. This technical guide explores the potential therapeutic targets of derivatives of (5-bromo-1H-indol-2-yl)methanol. While direct research on this specific class of molecules is emerging, extensive data from closely related 5-bromo-1H-indole-2-carboxylic acid derivatives and other 5-bromoindoles provide a strong basis for identifying promising therapeutic avenues. This document consolidates available data on potential targets, proposes mechanisms of action, details relevant experimental protocols, and provides visual representations of key pathways and workflows to guide future research and development.
Introduction
Indole derivatives are a prominent class of heterocyclic compounds with a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] Halogenation, particularly bromination, of the indole ring can significantly modulate the physicochemical and biological properties of these molecules, often leading to enhanced potency and target specificity.[4] This guide focuses on the therapeutic potential of derivatives of (5-bromo-1H-indol-2-yl)methanol, a scaffold that holds promise for the development of novel therapeutic agents. By examining the extensive research on analogous 5-bromoindole structures, we can infer likely biological targets and mechanisms of action.
Potential Therapeutic Targets and Mechanisms of Action
Based on the biological activities of structurally similar 5-bromoindole derivatives, the primary therapeutic targets for (5-bromo-1H-indol-2-yl)methanol derivatives are likely to be in the realm of oncology, with a focus on key enzymes involved in cancer progression.
Anticancer Activity
Derivatives of the closely related 5-bromo-1H-indole-2-carboxylic acid have demonstrated significant potential as anticancer agents, primarily through the inhibition of receptor tyrosine kinases (RTKs).[5][6]
2.1.1. Epidermal Growth Factor Receptor (EGFR)
EGFR is a key regulator of cell proliferation, and its aberrant activation is a hallmark of many cancers.[7] Several novel 5-bromoindole-2-carboxylic acid derivatives have shown potent antiproliferative activity against various cancer cell lines by inhibiting EGFR tyrosine kinase.[3][8] This inhibition leads to cell cycle arrest and the induction of apoptosis.[3] It is highly probable that derivatives of (5-bromo-1H-indol-2-yl)methanol could be designed to target the ATP-binding site of the EGFR tyrosine kinase domain.
VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[5] Hydrazone derivatives of 5-bromo-1H-indole-2-carboxylic acid have been synthesized and shown to be potent inhibitors of VEGFR-2.[9] Inhibition of VEGFR-2 signaling disrupts downstream pathways, leading to cell cycle arrest and apoptosis in cancer cells.[5]
2.1.3. Other Potential Anticancer Mechanisms
Indole derivatives are also known to exert their anticancer effects by disrupting the mitotic spindle, a critical cellular component for cell division.[3] This disruption prevents the proliferation and invasion of cancer cells.[3]
Quantitative Data on Related Compounds
The following table summarizes the in vitro cytotoxic activity of selected 5-bromoindole derivatives against various human cancer cell lines, providing a benchmark for future studies on (5-bromo-1H-indol-2-yl)methanol derivatives.
The following are detailed methodologies for key experiments to evaluate the therapeutic potential of novel (5-bromo-1H-indol-2-yl)methanol derivatives, based on established protocols for related compounds.
Synthesis of (5-bromo-1H-indol-2-yl)methanol Derivatives
A general synthetic workflow for creating a library of derivatives from (5-bromo-1H-indol-2-yl)methanol would involve the initial protection of the indole nitrogen, followed by modification of the hydroxyl group and subsequent deprotection.
Caption: General synthetic workflow for derivatization.
In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)
This assay determines the ability of the synthesized compounds to inhibit the tyrosine kinase activity of EGFR and VEGFR-2.
Materials: Recombinant human EGFR or VEGFR-2 kinase, ATP, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), 96-well plates, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
Procedure:
Coat the wells of a 96-well plate with the substrate.
Add the test compounds at various concentrations to the wells.
Add the recombinant kinase to each well.
Initiate the kinase reaction by adding ATP.
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence).
Calculate the percentage of inhibition relative to a control (DMSO without the test compound) and determine the IC50 value.
MTT Assay for Cell Proliferation
This colorimetric assay assesses the cytotoxic effect of the compounds on cancer cell lines.
Cell Culture: Culture relevant cancer cell lines (e.g., A549, HepG2, MCF-7) in appropriate media and seed them in 96-well plates.[1]
Compound Treatment: Treat the cells with various concentrations of the (5-bromo-1H-indol-2-yl)methanol derivatives for a specified period (e.g., 48-72 hours).
MTT Addition: Add MTT solution to each well and incubate to allow viable cells to reduce the yellow MTT to purple formazan crystals.
Solubilization: Dissolve the formazan crystals in a solubilizing agent (e.g., DMSO).
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.
Caption: Workflow for the MTT cell viability assay.
Apoptosis and Cell Cycle Analysis
Flow cytometry can be used to determine if the compounds induce apoptosis and/or cause cell cycle arrest.
Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for 24-48 hours.
Cell Staining: For apoptosis, stain cells with Annexin V-FITC and Propidium Iodide (PI). For cell cycle analysis, fix the cells and stain with PI.
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Data Analysis: Quantify the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Signaling Pathways
The inhibition of EGFR and VEGFR-2 by (5-bromo-1H-indol-2-yl)methanol derivatives would disrupt key downstream signaling pathways that promote cancer cell proliferation and survival.
Caption: Inhibition of EGFR and VEGFR-2 signaling pathways.
Conclusion
While direct experimental data on the therapeutic targets of (5-bromo-1H-indol-2-yl)methanol derivatives are limited, the extensive research on closely related 5-bromoindole analogs provides a strong rationale for their investigation as anticancer agents. The most promising potential targets are the receptor tyrosine kinases EGFR and VEGFR-2. Future research should focus on the synthesis of a diverse library of (5-bromo-1H-indol-2-yl)methanol derivatives and their systematic evaluation against these and other relevant biological targets. The experimental protocols and workflows outlined in this guide provide a solid framework for such investigations, which could lead to the discovery of novel and potent therapeutic agents.
An In-depth Technical Overview of (5-bromo-1H-indol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals (5-bromo-1H-indol-2-yl)methanol , a halogenated indole derivative, serves as a valuable parent compound and synthetic intermediate in the exploration of nov...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
(5-bromo-1H-indol-2-yl)methanol , a halogenated indole derivative, serves as a valuable parent compound and synthetic intermediate in the exploration of novel therapeutic agents. Its structural motif is a key component in a variety of compounds exhibiting a range of biological activities, from anticancer to antimicrobial effects. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and the biological significance of its broader class of derivatives, supported by experimental insights and pathway visualizations.
Physicochemical Properties
A summary of the key physicochemical properties of (5-bromo-1H-indol-2-yl)methanol is presented below. These properties are essential for its handling, characterization, and application in synthetic and biological studies.
Property
Value
CAS Number
53590-48-0
Molecular Formula
C₉H₈BrNO
Molecular Weight
226.07 g/mol
Melting Point
110-115 °C
Boiling Point
415.5 ± 30.0 °C (Predicted)
Appearance
Solid
Synthesis and Experimental Protocols
The synthesis of (5-bromo-1H-indol-2-yl)methanol is most commonly achieved through the reduction of a suitable precursor, such as 5-bromo-1H-indole-2-carbaldehyde or a 5-bromo-1H-indole-2-carboxylic acid derivative.
Protocol 1: Reduction of 5-bromo-1H-indole-2-carbaldehyde
This protocol outlines the reduction of the corresponding aldehyde to the primary alcohol using a mild reducing agent.
Dissolution: Dissolve 5-bromo-1H-indole-2-carbaldehyde in methanol in a round-bottom flask.
Reduction: Cool the solution in an ice bath and add sodium borohydride portion-wise with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Quenching: Once the reaction is complete, carefully add saturated aqueous ammonium chloride solution to quench the excess sodium borohydride.
Extraction: Remove the methanol under reduced pressure. Partition the residue between dichloromethane and water. Separate the organic layer.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude (5-bromo-1H-indol-2-yl)methanol by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Logical Workflow for Synthesis
Caption: General synthetic workflow for (5-bromo-1H-indol-2-yl)methanol.
Biological Activities of 5-Bromoindole Derivatives
While specific biological data for (5-bromo-1H-indol-2-yl)methanol is limited in publicly available literature, the broader class of 5-bromoindole derivatives has demonstrated significant potential in several therapeutic areas. The bromine atom at the 5-position is often a key feature for enhancing biological activity and provides a handle for further chemical modifications.
Anticancer Activity
Derivatives of 5-bromo-1H-indole-2-carboxylic acid have been investigated as inhibitors of key protein kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] Inhibition of these receptor tyrosine kinases can disrupt downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.
Simplified EGFR/VEGFR-2 Signaling Pathway
Caption: Inhibition of EGFR/VEGFR-2 signaling by 5-bromoindole derivatives.
Antimicrobial Activity
Various 5-bromoindole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. For instance, certain 5-bromoindole-2-carboxamides have shown high antibacterial activity against pathogenic Gram-negative bacteria with Minimum Inhibitory Concentrations (MICs) in the range of 0.35–1.25 μg/mL.[2]
Experimental Protocols for Biological Evaluation
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
Human cancer cell lines (e.g., MCF-7, A549)
Normal cell line (e.g., Vero) for selectivity assessment
(5-bromo-1H-indol-2-yl)methanol
Cell culture medium (e.g., DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of (5-bromo-1H-indol-2-yl)methanol (typically in a logarithmic series) and a vehicle control (DMSO).
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability compared to the control and determine the half-maximal inhibitory concentration (IC₅₀) value.
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
Bacterial or fungal strains
(5-bromo-1H-indol-2-yl)methanol
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
96-well microtiter plates
Inoculum of the microorganism standardized to a specific concentration
Positive control (standard antibiotic) and negative control (broth only)
Procedure:
Serial Dilution: Prepare serial two-fold dilutions of (5-bromo-1H-indol-2-yl)methanol in the broth medium in the wells of a 96-well plate.
Inoculation: Add a standardized inoculum of the microorganism to each well.
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
Visual Assessment: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Experimental Workflow for Biological Assays
Caption: Workflow for evaluating the biological activity of the compound.
Conclusion
(5-bromo-1H-indol-2-yl)methanol is a foundational molecule in the field of medicinal chemistry. While comprehensive biological data on the parent compound itself is an area for future research, the extensive studies on its derivatives highlight the importance of the 5-bromoindole scaffold. The synthetic accessibility of this compound, coupled with the proven biological relevance of its derivatives, positions it as a critical starting point for the development of novel therapeutics targeting a range of diseases, including cancer and microbial infections. Further investigation into the specific biological activities of (5-bromo-1H-indol-2-yl)methanol is warranted to fully elucidate its therapeutic potential.
Exploring the Chemical Space of Substituted Indol-2-Methanols: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals The indole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharma...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Among the diverse range of indole derivatives, substituted indol-2-methanols have emerged as a promising class of compounds with significant potential in drug discovery, particularly in the realm of oncology. Their structural versatility allows for fine-tuning of their physicochemical properties and biological activity, making them attractive candidates for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the chemical space of substituted indol-2-methanols, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to aid researchers in their drug development endeavors.
Quantitative Analysis of Biological Activity
The anticancer potential of substituted indol-2-methanols has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the cytotoxic potential of these compounds. The following tables summarize the IC50 values for a selection of substituted indole derivatives, including those with the indol-2-methanol core, providing a basis for structure-activity relationship (SAR) analysis.
Reproducibility is paramount in scientific research. This section provides detailed methodologies for the synthesis of substituted indol-2-methanols and the evaluation of their biological activity.
Synthesis of Substituted Indol-2-Methanols
The synthesis of substituted indol-2-methanols can be achieved through a multi-step process, often starting from a commercially available substituted indole or by constructing the indole ring via methods like the Fischer indole synthesis. A general approach involves the formylation of the indole at the 2-position followed by reduction of the resulting aldehyde to the corresponding methanol.
Example Protocol: Synthesis of 5-Bromo-1H-indol-2-ylmethanol
This protocol is adapted from the synthesis of related 5-bromo-1H-indole-2-carboxylic acid derivatives.[5]
Step 1: Vilsmeier-Haack Formylation of 5-Bromo-1H-indole
To a solution of 5-bromo-1H-indole in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl3) dropwise at 0 °C.
Stir the reaction mixture at room temperature for a specified time until the reaction is complete (monitored by TLC).
Pour the reaction mixture into ice-water and neutralize with a solution of sodium hydroxide.
The precipitated 5-bromo-1H-indole-2-carbaldehyde is filtered, washed with water, and dried.
Step 2: Reduction of 5-Bromo-1H-indole-2-carbaldehyde to 5-Bromo-1H-indol-2-ylmethanol
Dissolve 5-bromo-1H-indole-2-carbaldehyde in a suitable solvent such as methanol or ethanol.
Add a reducing agent, for example, sodium borohydride (NaBH4), in portions at 0 °C.
Stir the reaction mixture at room temperature until the reduction is complete (monitored by TLC).
Quench the reaction by the slow addition of water.
Remove the solvent under reduced pressure.
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain pure 5-bromo-1H-indol-2-ylmethanol.
Note: This is a generalized protocol. Reaction conditions, including stoichiometry, temperature, and reaction times, should be optimized for specific substrates.
Biological Assay: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[6][7][8][9]
Materials:
Human cancer cell lines (e.g., MCF-7, HepG2)
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
Substituted indol-2-methanol compounds dissolved in a suitable solvent (e.g., DMSO)
MTT solution (5 mg/mL in PBS)
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
96-well microtiter plates
Microplate reader
Procedure:
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density (e.g., 5 × 10^3 cells/well) and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Treat the cells with various concentrations of the substituted indol-2-methanol compounds. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified atmosphere with 5% CO2.
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Substituted indol-2-methanols exert their anticancer effects by modulating various signaling pathways critical for cancer cell proliferation, survival, and apoptosis. Understanding these mechanisms is crucial for the rational design of more potent and selective drug candidates.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation.[10][11] Dysregulation of the EGFR signaling pathway is a common feature in many cancers. Some indole derivatives have been shown to inhibit EGFR activity.
Caption: Inhibition of the EGFR signaling pathway by substituted indol-2-methanols.
Bcl-2 Mediated Apoptosis Pathway
The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, or programmed cell death.[12][13][14][15] Anti-apoptotic proteins like Bcl-2 are often overexpressed in cancer cells, promoting their survival. BH3 mimetic drugs, which can be mimicked by certain indole derivatives, inhibit these anti-apoptotic proteins, thereby inducing apoptosis.
Caption: Induction of apoptosis via inhibition of Bcl-2 by substituted indol-2-methanols.
Conclusion
Substituted indol-2-methanols represent a versatile and promising scaffold for the development of novel anticancer agents. The ability to readily introduce a wide range of substituents allows for the systematic exploration of the chemical space and the optimization of biological activity. The data and protocols presented in this technical guide provide a solid foundation for researchers to design and synthesize new indol-2-methanol derivatives with enhanced potency and selectivity. Further investigation into their mechanisms of action and in vivo efficacy will be crucial in translating the potential of these compounds into effective cancer therapies.
Synthesis of (5-bromo-1H-indol-2-yl)methanol from Ethyl 5-bromoindole-2-carboxylate: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide for the synthesis of (5-bromo-1H-indol-2-yl)methanol, a key intermediate in the development of various pharmaco...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of (5-bromo-1H-indol-2-yl)methanol, a key intermediate in the development of various pharmacologically active compounds. The protocol details the reduction of commercially available ethyl 5-bromoindole-2-carboxylate using lithium aluminum hydride (LiAlH₄).
Introduction
Indole derivatives are a critical class of heterocyclic compounds widely found in bioactive natural products and synthetic pharmaceuticals. The 5-bromo-1H-indole scaffold, in particular, serves as a versatile platform for the synthesis of targeted therapeutics, owing to the bromine atom's utility as a handle for further chemical modifications, such as cross-coupling reactions. The reduction of the 2-ester functionality to a primary alcohol provides a crucial building block, (5-bromo-1H-indol-2-yl)methanol, for the elaboration into more complex molecular architectures. This protocol offers a reliable and reproducible method for this transformation.
Reaction Scheme
Figure 1: General reaction scheme for the reduction of ethyl 5-bromoindole-2-carboxylate to (5-bromo-1H-indol-2-yl)methanol.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of (5-bromo-1H-indol-2-yl)methanol.
This protocol is adapted from a general procedure for the reduction of ethyl indole-2-carboxylates.[2]
Materials:
Ethyl 5-bromoindole-2-carboxylate
Lithium aluminum hydride (LiAlH₄)
Anhydrous diethyl ether (Et₂O)
Sodium hydroxide (NaOH)
Deionized water
Anhydrous sodium sulfate (Na₂SO₄)
Celite®
Equipment:
Round-bottom flask
Dropping funnel
Magnetic stirrer and stir bar
Ice bath
Inert atmosphere setup (e.g., nitrogen or argon)
Büchner funnel and flask
Rotary evaporator
Standard laboratory glassware
Procedure:
Reaction Setup: A dry round-bottom flask, equipped with a magnetic stir bar and a dropping funnel, is charged with lithium aluminum hydride (1.5 eq) and placed under an inert atmosphere. Anhydrous diethyl ether is added to the flask to create a slurry.
Addition of Ester: A solution of ethyl 5-bromoindole-2-carboxylate (1.0 eq) in anhydrous diethyl ether is prepared and transferred to the dropping funnel. This solution is then added dropwise to the stirred LiAlH₄ slurry at 0 °C (ice bath).
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
Work-up (Fieser Method): The reaction mixture is cooled to 0 °C. The following reagents are added sequentially and dropwise with vigorous stirring:
Water (1.0 mL per gram of LiAlH₄ used)
15% aqueous sodium hydroxide solution (1.0 mL per gram of LiAlH₄ used)
Water (3.0 mL per gram of LiAlH₄ used)
Filtration: The resulting granular precipitate of aluminum salts is removed by filtration through a pad of Celite®. The filter cake is washed thoroughly with diethyl ether.
Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude (5-bromo-1H-indol-2-yl)methanol. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of (5-bromo-1H-indol-2-yl)methanol.
Signaling Pathway (Illustrative Example)
While this document describes a chemical synthesis, the target molecule is often a precursor for compounds that interact with biological signaling pathways. For illustrative purposes, the following diagram shows a generic kinase signaling pathway that could be targeted by derivatives of (5-bromo-1H-indol-2-yl)methanol.
Caption: Illustrative kinase signaling pathway targeted by indole derivatives.
Detailed Protocol for the Reduction of Ethyl 5-Bromoindole-2-carboxylate to (5-Bromo-1H-indol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals Introduction This application note provides a detailed protocol for the reduction of ethyl 5-bromoindole-2-carboxylate to its corresponding alcohol, (5-brom...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note provides a detailed protocol for the reduction of ethyl 5-bromoindole-2-carboxylate to its corresponding alcohol, (5-bromo-1H-indol-2-yl)methanol. This transformation is a crucial step in the synthesis of various biologically active indole derivatives. The protocol outlines the use of lithium aluminum hydride (LiAlH4), a potent reducing agent for esters.[1][2] The document includes reaction parameters, a step-by-step experimental procedure, purification methods, and characterization data.
Chemical Transformation
The reduction of the ester functional group in ethyl 5-bromoindole-2-carboxylate to a primary alcohol is efficiently achieved using lithium aluminum hydride in an anhydrous ethereal solvent. The reaction proceeds via nucleophilic acyl substitution followed by a nucleophilic addition of hydride ions.[3]
Saturated aqueous solution of sodium sulfate (Na2SO4)
Anhydrous magnesium sulfate (MgSO4)
Silica gel for column chromatography
Hexane
Ethyl acetate
Argon or Nitrogen gas (for inert atmosphere)
Equipment:
Round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel
Reflux condenser
Ice bath
Heating mantle
Rotary evaporator
Glassware for column chromatography
Thin-layer chromatography (TLC) plates and chamber
Procedure:
1. Reaction Setup:
A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a gas inlet for inert gas (Argon or Nitrogen) is assembled.
The glassware should be thoroughly dried in an oven and cooled under a stream of inert gas before use.
Lithium aluminum hydride (LiAlH4) (1.5 to 2.0 equivalents) is carefully weighed and transferred to the reaction flask under an inert atmosphere.
Anhydrous tetrahydrofuran (THF) is added to the flask to create a suspension of LiAlH4.
2. Reaction:
Ethyl 5-bromoindole-2-carboxylate (1.0 equivalent) is dissolved in anhydrous THF in the dropping funnel.
The LiAlH4 suspension in the flask is cooled to 0 °C using an ice bath.
The solution of ethyl 5-bromoindole-2-carboxylate is added dropwise to the stirred LiAlH4 suspension at a rate that maintains the internal temperature below 10 °C.
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
3. Work-up and Quenching:
Caution: The quenching of excess LiAlH4 is highly exothermic and releases hydrogen gas. This procedure must be performed carefully in a well-ventilated fume hood.
The reaction mixture is cooled back to 0 °C in an ice bath.
To quench the excess LiAlH4, anhydrous diethyl ether is added to dilute the reaction mixture.
Slowly and cautiously, a saturated aqueous solution of sodium sulfate (Na2SO4) is added dropwise while stirring vigorously. The addition should be done at a rate that controls the effervescence.
The resulting granular precipitate is stirred for an additional 30 minutes.
Anhydrous magnesium sulfate (MgSO4) is added to the mixture to ensure complete drying, and the suspension is stirred for another 15 minutes.
4. Isolation and Purification:
The solid precipitate is removed by filtration through a pad of Celite or by decantation. The solid is washed several times with diethyl ether or ethyl acetate.
The combined organic filtrates are concentrated under reduced pressure using a rotary evaporator.
The crude product is then purified by silica gel column chromatography. A gradient of hexane and ethyl acetate is typically used as the eluent system.[6] The fractions containing the desired product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield (5-bromo-1H-indol-2-yl)methanol as a solid.
Characterization
The structure and purity of the synthesized (5-bromo-1H-indol-2-yl)methanol can be confirmed by various spectroscopic methods.
1H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
General Protocol: A small sample of the purified product (5-10 mg) is dissolved in deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6) containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a 400 MHz or higher NMR spectrometer.[7]
Expected Signals (based on 5-bromo-3-methyl-1H-indole):
A broad singlet for the N-H proton of the indole ring (around 8.0-9.0 ppm).
Signals in the aromatic region (7.0-7.8 ppm) corresponding to the protons on the indole ring. The bromine at the 5-position will influence the chemical shifts and coupling patterns of the protons at the 4, 6, and 7-positions.
A singlet or a doublet for the methylene protons (-CH2OH) adjacent to the indole ring.
A signal for the hydroxyl proton (-OH), which may be a broad singlet and its position can vary depending on the solvent and concentration.
13C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
General Protocol: A more concentrated sample (20-50 mg) is used for 13C NMR spectroscopy.
Expected Signals (based on 5-bromo-3-methyl-1H-indole):
Signals corresponding to the carbon atoms of the indole ring. The carbon bearing the bromine atom (C-5) will show a characteristic chemical shift.
A signal for the methylene carbon (-CH2OH).
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the reduction of ethyl 5-bromoindole-2-carboxylate.
Reaction Mechanism Overview
Caption: Simplified mechanism for the LiAlH4 reduction of an ester to a primary alcohol.
Applications of (5-Bromo-1H-indol-2-yl)methanol in Organic Synthesis: A Guide for Researchers
For Immediate Release (5-Bromo-1H-indol-2-yl)methanol is a versatile building block in organic synthesis, primarily utilized as a key intermediate in the development of biologically active compounds. Its unique structure...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
(5-Bromo-1H-indol-2-yl)methanol is a versatile building block in organic synthesis, primarily utilized as a key intermediate in the development of biologically active compounds. Its unique structure, featuring a reactive hydroxyl group at the 2-position and a bromine atom at the 5-position of the indole scaffold, offers orthogonal handles for a variety of chemical transformations. This allows for the strategic introduction of molecular diversity, making it a valuable precursor in medicinal chemistry and drug discovery, particularly in the synthesis of kinase inhibitors for cancer therapy.
The indole core is a privileged structure in numerous natural products and pharmaceuticals. The presence of a bromine atom on this scaffold is particularly advantageous as it serves as a key site for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the introduction of a wide range of aryl and heteroaryl substituents, which can significantly influence the pharmacological properties of the final molecule.
Key Applications in the Synthesis of Bioactive Molecules
The primary application of (5-bromo-1H-indol-2-yl)methanol lies in its role as a precursor for potent enzyme inhibitors, particularly those targeting protein kinases involved in cancer progression. The 5-bromoindole scaffold has been identified as a crucial component in the design of inhibitors for Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Dysregulation of these receptor tyrosine kinases is a hallmark of many cancers, making them important therapeutic targets.
Derivatives synthesized from (5-bromo-1H-indol-2-yl)methanol have shown promise in inhibiting the signaling pathways mediated by EGFR and VEGFR-2, which are critical for tumor cell proliferation, survival, and angiogenesis. The general strategy involves the functionalization of the indole core to create molecules that can effectively bind to the ATP-binding site of these kinases, thereby blocking their activity.
Data Presentation: In Vitro Activity of 5-Bromoindole Derivatives
The following tables summarize the in vitro biological activity of various 5-bromoindole derivatives, highlighting their potential as kinase inhibitors. The data is compiled from multiple studies and is presented to facilitate comparison.
Table 1: EGFR Inhibitory Activity of 5-Bromoindole Derivatives
Compound ID
Target
Binding Energy (kcal/mol)
Cancer Cell Line
IC50 (µM)
3a
EGFR
Strongest Binding Energy
HepG2, A549, MCF-7
Most Potent of Series
3b
EGFR
Strong Binding Energy
-
-
3f
EGFR
Strong Binding Energy
-
-
7
EGFR
Strong Binding Energy
-
-
5A
EGFR
-7.95
-
-
HB5
EGFR
-
HepG2
Lowest IC50 in study
Data extracted from studies on 5-bromoindole derivatives as EGFR inhibitors.[1][2]
Table 2: VEGFR-2 Inhibitory Activity of 5-Bromoindole Derivatives
Compound ID
Target
Binding Energy (kcal/mol)
Cancer Cell Line
IC50 (µM)
3a
VEGFR-2
-8.76
-
-
3j
VEGFR-2
-7.78
-
-
5BDBIC
VEGFR-2
-
HepG2
14.3
4C
VEGFR
-7.87
HepG2, A549
Most Cytotoxic in study
3B
VEGFR
-7.33
-
-
Sorafenib (Standard)
VEGFR-2
-
HepG2
6.2
Data extracted from studies on 5-bromoindole hydrazone derivatives as VEGFR-2 inhibitors.[1]
Experimental Protocols
Detailed methodologies for the synthesis and key reactions of (5-bromo-1H-indol-2-yl)methanol are provided below.
Protocol 1: Synthesis of (5-Bromo-1H-indol-2-yl)methanol via Reduction of Ethyl 5-bromo-1H-indole-2-carboxylate
This protocol describes the reduction of the ester functionality of ethyl 5-bromo-1H-indole-2-carboxylate to the corresponding primary alcohol using lithium aluminum hydride (LAH).
Materials:
Ethyl 5-bromo-1H-indole-2-carboxylate
Lithium aluminum hydride (LiAlH₄)
Anhydrous tetrahydrofuran (THF)
Anhydrous diethyl ether (Et₂O)
Water (H₂O)
15% aqueous sodium hydroxide (NaOH) solution
Anhydrous sodium sulfate (Na₂SO₄)
Round-bottom flask
Reflux condenser
Dropping funnel
Magnetic stirrer
Ice bath
Standard laboratory glassware for workup and purification
Procedure:
To a stirred suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethyl 5-bromo-1H-indole-2-carboxylate (1.0 equivalent) in anhydrous THF dropwise at 0 °C using a dropping funnel.
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to 0 °C in an ice bath.
Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water (3x mL), where x is the mass of LiAlH₄ in grams.
Stir the resulting granular precipitate vigorously for 30 minutes.
Filter the precipitate through a pad of Celite® and wash thoroughly with THF and Et₂O.
Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (5-bromo-1H-indol-2-yl)methanol.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Protocol 2: Oxidation of (5-Bromo-1H-indol-2-yl)methanol to 5-Bromo-1H-indole-2-carbaldehyde
This protocol outlines the selective oxidation of the primary alcohol to the corresponding aldehyde using manganese dioxide.
Materials:
(5-Bromo-1H-indol-2-yl)methanol
Activated manganese dioxide (MnO₂)
Dichloromethane (CH₂Cl₂) or chloroform (CHCl₃)
Celite®
Round-bottom flask
Magnetic stirrer
Standard laboratory glassware for filtration and purification
Procedure:
To a solution of (5-bromo-1H-indol-2-yl)methanol (1.0 equivalent) in dichloromethane, add activated manganese dioxide (5-10 equivalents) in one portion.
Stir the resulting suspension vigorously at room temperature.
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the activity of the MnO₂.
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts, washing the filter cake thoroughly with dichloromethane.
Combine the filtrates and concentrate under reduced pressure to obtain the crude 5-bromo-1H-indole-2-carbaldehyde.
If necessary, purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 3: Suzuki-Miyaura Cross-Coupling of (5-Bromo-1H-indol-2-yl)methanol Derivatives
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a protected form of (5-bromo-1H-indol-2-yl)methanol with an arylboronic acid. The hydroxyl group should be protected (e.g., as a silyl ether or methoxymethyl ether) prior to the coupling reaction to avoid side reactions.
Materials:
N-protected or O-protected (5-bromo-1H-indol-2-yl)methanol (1.0 equivalent)
Arylboronic acid (1.2 - 1.5 equivalents)
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents)
Solvent (e.g., a mixture of toluene/ethanol/water or dioxane/water)
Reaction vessel (e.g., Schlenk tube or microwave vial)
Magnetic stirrer
Heating source (e.g., oil bath or microwave reactor)
Standard laboratory glassware for workup and purification
Procedure:
To a reaction vessel, add the protected (5-bromo-1H-indol-2-yl)methanol, the arylboronic acid, the palladium catalyst, and the base.
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
Add the degassed solvent system to the reaction vessel.
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
Cool the reaction mixture to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the coupled product.
If necessary, deprotect the protecting group to yield the final desired product.
Visualizations
The following diagrams illustrate key concepts related to the application of (5-bromo-1H-indol-2-yl)methanol.
Application Notes and Protocols for the Utilization of (5-bromo-1H-indol-2-yl)methanol in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a s...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of approved and investigational kinase inhibitors. The dysregulation of protein kinases is a hallmark of many diseases, most notably cancer, making them a critical class of drug targets. The strategic functionalization of the indole ring allows for the fine-tuning of a compound's affinity and selectivity for specific kinase targets.
This document provides detailed application notes and experimental protocols for the use of (5-bromo-1H-indol-2-yl)methanol as a versatile building block in the synthesis of potent kinase inhibitors. The presence of the bromine atom at the 5-position offers a handle for further synthetic modifications via cross-coupling reactions, while the methanol group at the 2-position can be readily transformed into other key functional groups, such as an aldehyde, which is a precursor for various condensation reactions to generate kinase inhibitor scaffolds. A prominent application is the synthesis of 3-((5-bromo-1H-indol-2-yl)methylene)indolin-2-one derivatives, which have shown significant potential as inhibitors of key kinases in oncogenic signaling pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).
Synthetic Strategy Overview
The primary synthetic strategy involves a two-step process:
Oxidation: The selective oxidation of the primary alcohol of (5-bromo-1H-indol-2-yl)methanol to the corresponding aldehyde, 5-bromo-1H-indole-2-carbaldehyde.
Condensation: The subsequent Knoevenagel condensation of the aldehyde with a suitable active methylene compound, typically a substituted indolin-2-one, to yield the target kinase inhibitor.
This approach allows for a modular synthesis, where variations in the indolin-2-one partner can lead to a diverse library of potential kinase inhibitors for structure-activity relationship (SAR) studies.
Data Presentation
The following table summarizes the inhibitory activities of representative kinase inhibitors derived from 5-bromo-indole scaffolds against various cancer cell lines and kinases. While specific data for inhibitors directly synthesized from (5-bromo-1H-indol-2-yl)methanol is limited in publicly available literature, the data for structurally related compounds, particularly those with the 5-bromo-indolyl-methylene moiety, provide a strong rationale for its use.
Compound ID
Target Kinase(s)
Target Cell Line
IC₅₀ (µM)
Reference Compound
Reference IC₅₀ (µM)
A1
FGFR1, FGFR2
-
0.0198, 0.0059
-
-
A5
FGFR3
-
0.0065
-
-
A13
FGFR1
-
0.0069
-
-
23c
-
A549
3.103
Sunitinib
29.257
23d
-
Skov-3
3.721
Sunitinib
31.894
23p
-
HepG2, A549, Skov-3
2.357 - 3.012
Sunitinib
31.594 - 49.036
Note: The compounds listed are derivatives of 3,5-disubstituted indolin-2-ones and 5-bromo-7-azaindolin-2-one, which are structurally analogous to the proposed products.[1][2]
Experimental Protocols
Protocol 1: Oxidation of (5-bromo-1H-indol-2-yl)methanol to 5-bromo-1H-indole-2-carbaldehyde
This protocol describes the selective oxidation of the primary alcohol to an aldehyde using manganese dioxide (MnO₂), a mild and effective oxidizing agent for this transformation.
Materials:
(5-bromo-1H-indol-2-yl)methanol
Activated Manganese Dioxide (MnO₂)
Dichloromethane (DCM), anhydrous
Celite®
Anhydrous Magnesium Sulfate (MgSO₄)
Round-bottom flask
Magnetic stirrer
Reflux condenser (optional, depending on scale and reaction time)
Filtration apparatus (e.g., Büchner funnel)
Rotary evaporator
Procedure:
To a solution of (5-bromo-1H-indol-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM), add activated manganese dioxide (5-10 eq).
Stir the resulting suspension vigorously at room temperature.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-24 hours).
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the filter cake thoroughly with DCM.
Combine the filtrates and dry over anhydrous magnesium sulfate (MgSO₄).
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
The crude 5-bromo-1H-indole-2-carbaldehyde can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 3-((5-bromo-1H-indol-2-yl)methylene)indolin-2-one Derivatives via Knoevenagel Condensation
This protocol outlines the base-catalyzed condensation of 5-bromo-1H-indole-2-carbaldehyde with a substituted indolin-2-one.
In a round-bottom flask, dissolve 5-bromo-1H-indole-2-carbaldehyde (1.0 eq) and the desired substituted indolin-2-one (1.0 eq) in ethanol.
Add a catalytic amount of piperidine (e.g., 0.1-0.2 eq) to the solution.
Heat the reaction mixture to reflux and stir for 5-8 hours.
Monitor the reaction progress by TLC.
Upon completion, cool the reaction mixture to room temperature.
The product will often precipitate from the reaction mixture. Collect the solid by filtration.
Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
Dry the purified product under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.[1]
Protocol 3: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against a specific kinase, such as VEGFR-2, using a luminescence-based assay.
Prepare a serial dilution of the synthesized inhibitor in DMSO.
In a well of the microplate, add the kinase buffer, the VEGFR-2 enzyme, and the inhibitor solution.
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.
Measure the luminescence signal using a plate reader.
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 4: Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of the synthesized compounds on the proliferation of cancer cell lines.
Materials:
Cancer cell line (e.g., HepG2, A549, MCF-7)
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
96-well cell culture plates
Microplate reader
Procedure:
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
Treat the cells with various concentrations of the synthesized inhibitor for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
After the treatment period, add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Determine the IC₅₀ value, the concentration of the compound that inhibits cell proliferation by 50%, by plotting the data in a dose-response curve.[3]
Visualizations
Signaling Pathways
The synthesized 3-((5-bromo-1H-indol-2-yl)methylene)indolin-2-one derivatives are designed to inhibit receptor tyrosine kinases such as VEGFR-2 and EGFR. Inhibition of these kinases blocks downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.
Caption: Inhibition of VEGFR-2 and EGFR Signaling Pathways.
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and biological evaluation of kinase inhibitors derived from (5-bromo-1H-indol-2-yl)methanol.
Caption: Synthetic Workflow for Kinase Inhibitor Preparation.
Caption: Workflow for Biological Evaluation of Synthesized Inhibitors.
experimental procedure for N-alkylation of (5-bromo-1H-indol-2-yl)methanol
Application Note: N-Alkylation of (5-bromo-1H-indol-2-yl)methanol Introduction The N-alkylation of indoles is a cornerstone transformation in organic synthesis and medicinal chemistry. The introduction of an alkyl group...
Author: BenchChem Technical Support Team. Date: December 2025
Application Note: N-Alkylation of (5-bromo-1H-indol-2-yl)methanol
Introduction
The N-alkylation of indoles is a cornerstone transformation in organic synthesis and medicinal chemistry. The introduction of an alkyl group at the N-1 position of the indole ring can significantly alter the steric and electronic properties of the molecule, thereby influencing its biological activity.[1] This is particularly crucial in drug development, where N-substituted indoles are found in a wide array of pharmacologically active compounds.[2][3] (5-bromo-1H-indol-2-yl)methanol is a valuable scaffold, and its N-alkylation allows for the creation of diverse derivatives for structure-activity relationship (SAR) studies. This document provides a detailed protocol for the N-alkylation of (5-bromo-1H-indol-2-yl)methanol using a classical approach involving deprotonation with a strong base followed by nucleophilic substitution with an alkyl halide.[1][3][4]
Reaction Principle
The N-alkylation of (5-bromo-1H-indol-2-yl)methanol proceeds through a two-step mechanism. First, a strong base, such as sodium hydride (NaH), is used to deprotonate the acidic nitrogen atom of the indole ring. This generates a nucleophilic indolide anion. Subsequently, this anion performs a nucleophilic attack on an electrophilic alkylating agent (e.g., an alkyl halide), resulting in the formation of the N-alkylated indole product and a salt byproduct.[5] This method is widely used due to its high yield and excellent selectivity for N-alkylation over potential C-alkylation.[4][6]
Experimental Protocol
This protocol describes a general procedure for the N-alkylation of (5-bromo-1H-indol-2-yl)methanol using an alkyl halide and sodium hydride in an anhydrous solvent.
1. Materials and Reagents
(5-bromo-1H-indol-2-yl)methanol
Sodium hydride (NaH), 60% dispersion in mineral oil
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Hexanes and Ethyl Acetate for chromatography eluent
2. Equipment
Round-bottom flask
Magnetic stirrer and stir bar
Inert atmosphere setup (Nitrogen or Argon gas line)
Syringes and needles
Ice-water bath
Separatory funnel
Rotary evaporator
Thin Layer Chromatography (TLC) plates and chamber
3. Reaction Procedure
Preparation : Add (5-bromo-1H-indol-2-yl)methanol (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar. Purge the flask with an inert gas (Argon or Nitrogen).[1][3]
Dissolution : Add anhydrous DMF (or THF) to dissolve the starting material completely. A typical concentration ranges from 0.1 to 0.5 M.[1][3]
Deprotonation : Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in oil) portion-wise to the stirred solution. Hydrogen gas will evolve, so the addition must be slow and controlled.[1][5]
Stirring : Stir the reaction mixture at 0 °C for 30-60 minutes. The cessation of gas evolution indicates the completion of deprotonation.[1][3]
Alkylation : Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.[1][5]
Reaction : Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.[1][3]
Quenching : Upon completion, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[1][3]
Extraction : Transfer the quenched mixture to a separatory funnel. Dilute with water and extract the product with ethyl acetate (3x the volume of the aqueous layer).[1][3]
Washing : Combine the organic layers and wash sequentially with water and then brine.[1][3]
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.[1]
Purification : Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure N-alkylated product.[5][7]
Data Presentation
The following table summarizes the quantitative data for a representative N-benzylation reaction of (5-bromo-1H-indol-2-yl)methanol on a 1.0 mmol scale.
Reagent
Role
Mol. Wt. ( g/mol )
Equivalents
Amount (mg)
Amount (mmol)
(5-bromo-1H-indol-2-yl)methanol
Starting Material
228.06
1.0
228
1.0
Sodium Hydride (60% in oil)
Base
24.00 (NaH)
1.2
48
1.2
Benzyl Bromide
Alkylating Agent
171.04
1.1
188
1.1
Anhydrous DMF
Solvent
73.09
-
5 mL
-
Saturated aq. NH₄Cl
Quenching Agent
53.49
-
~10 mL
-
Visualizations
Caption: Workflow for the N-alkylation of (5-bromo-1H-indol-2-yl)methanol.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (5-bromo-1H-indol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of (5-bromo-1H-indol-2-yl)...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of (5-bromo-1H-indol-2-yl)methanol. The indole scaffold is a privileged structural motif in a vast array of pharmaceuticals and biologically active compounds. Functionalization at the C5 position of the indole ring via cross-coupling reactions offers a powerful strategy for the synthesis of diverse molecular architectures and the exploration of structure-activity relationships (SAR) in drug discovery.
While specific literature on cross-coupling reactions of (5-bromo-1H-indol-2-yl)methanol is limited, the protocols described herein are based on well-established procedures for the closely related substrate, 5-bromoindole. The presence of the hydroxymethyl group at the C2 position may influence the reaction conditions, and considerations regarding its potential reactivity are discussed.
General Considerations
The palladium-catalyzed cross-coupling of (5-bromo-1H-indol-2-yl)methanol involves the reaction of the aryl bromide with a suitable coupling partner in the presence of a palladium catalyst, a ligand, and a base. The general catalytic cycle for these reactions is depicted below.
Method
Application Notes and Protocols for the Preparation and Evaluation of (5-bromo-1H-indol-2-yl)methanol Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide for the synthesis and preclinical evaluation of novel anticancer candidates derived from (5-bromo-1H-indol-2-yl...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis and preclinical evaluation of novel anticancer candidates derived from (5-bromo-1H-indol-2-yl)methanol. The indole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activity by targeting various signaling pathways.[1] This protocol outlines the preparation of the key precursor, (5-bromo-1H-indol-2-yl)methanol, its subsequent derivatization, and the in vitro methodologies to assess the anticancer efficacy of the resulting compounds.
Synthesis of the Precursor: (5-bromo-1H-indol-2-yl)methanol
The synthesis of the core scaffold, (5-bromo-1H-indol-2-yl)methanol, is a critical first step. This can be efficiently achieved through the reduction of a commercially available ester, methyl 5-bromo-1H-indole-2-carboxylate.
Protocol 1: Reduction of Methyl 5-bromo-1H-indole-2-carboxylate
Saturated aqueous solution of sodium sulfate (Na₂SO₄)
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Ethyl acetate/Hexane solvent system
Procedure:
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminium hydride (1.5 eq.) in anhydrous THF under a nitrogen atmosphere.
Addition of Ester: Dissolve methyl 5-bromo-1H-indole-2-carboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Quenching: Once the starting material is consumed, cool the flask back to 0 °C and cautiously quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water.
Workup: A granular precipitate will form. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
Extraction and Drying: Combine the organic filtrates, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield (5-bromo-1H-indol-2-yl)methanol as a solid.
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
General Protocol for Derivatization
The hydroxyl group of (5-bromo-1H-indol-2-yl)methanol provides a convenient handle for creating a diverse library of derivatives, such as esters, which often exhibit modified biological activity and pharmacokinetic properties.
Protocol 2: Esterification of (5-bromo-1H-indol-2-yl)methanol
Materials:
(5-bromo-1H-indol-2-yl)methanol
A variety of carboxylic acids (R-COOH) or acid chlorides (R-COCl)
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agents for carboxylic acids
4-Dimethylaminopyridine (DMAP)
Triethylamine (for acid chlorides)
Anhydrous dichloromethane (DCM) or THF
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Procedure (using a carboxylic acid):
Reaction Setup: Dissolve (5-bromo-1H-indol-2-yl)methanol (1.0 eq.), the desired carboxylic acid (1.2 eq.), and a catalytic amount of DMAP in anhydrous DCM.
Coupling: Add DCC (1.2 eq.) to the solution at 0 °C.
Reaction: Allow the mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC.
Workup: A white precipitate of dicyclohexylurea will form. Filter off the precipitate.
Extraction and Drying: Wash the filtrate sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄.
Purification: Concentrate the solution and purify the crude ester derivative by silica gel column chromatography.
In Vitro Anticancer Activity Evaluation
A crucial step in the drug discovery pipeline is to evaluate the cytotoxic and apoptotic effects of the newly synthesized derivatives on cancer cell lines.
Protocol 3: Cell Viability (MTT) Assay
This assay quantitatively assesses the effect of the compounds on cell proliferation.[3]
Materials:
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)[4]
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[3]
Synthesized indole derivatives dissolved in DMSO
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
96-well microplates
Procedure:
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.[3]
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plates for 48-72 hours.
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.[3]
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[3]
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
IC₅₀ Calculation: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the compound concentration.
Protocol 4: Apoptosis Detection by Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
Materials:
Cell Treatment: Seed cells in 6-well plates and treat them with the test compounds at their respective IC₅₀ concentrations for 24-48 hours.
Cell Harvesting: Harvest the cells (including floating and adherent cells) by trypsinization and wash them with cold PBS.[3]
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cells.[3]
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[3]
Analysis: Analyze the stained cells using a flow cytometer. The population of cells in different quadrants will represent viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Quantitative Data
The following table summarizes the reported in vitro cytotoxic activity of some 5-bromoindole derivatives against various cancer cell lines to provide a reference for the potential efficacy of newly synthesized compounds.
Application Notes and Protocols for In Vitro Assay Development Using (5-bromo-1H-indol-2-yl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction The indole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous bioactive compounds. The introduction of a bromi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous bioactive compounds. The introduction of a bromine atom at the 5-position of the indole ring can significantly modulate the physicochemical and pharmacological properties of the molecule, often enhancing its therapeutic potential.[1] This document provides detailed application notes and protocols for the in vitro assay development of (5-bromo-1H-indol-2-yl)methanol and its derivatives. These compounds have shown promise, particularly in the realm of oncology, by targeting key signaling pathways involved in cancer progression.[1][2] The primary focus of this guide is on anticancer applications, including cytotoxicity and kinase inhibition assays.
Target Audience
These application notes and protocols are intended for researchers, scientists, and drug development professionals engaged in the screening and characterization of novel therapeutic agents.
Key Applications
(5-bromo-1H-indol-2-yl)methanol derivatives are primarily investigated for their potential as:
Anticancer Agents: By inducing cytotoxicity in various cancer cell lines and inhibiting key oncogenic kinases.[1]
Kinase Inhibitors: Specifically targeting receptor tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3][4][5]
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected 5-bromoindole derivatives against various human cancer cell lines. While specific data for (5-bromo-1H-indol-2-yl)methanol derivatives is limited in publicly available literature, the data for closely related 5-bromo-1H-indole-2-carboxylic acid derivatives provide a strong rationale for their investigation.
Note: The data presented is for a derivative of 5-bromo-1H-indole-2-carboxylic acid and serves as a representative example of the potential of 5-bromoindole scaffolds.[4]
Signaling Pathways
(5-bromo-1H-indol-2-yl)methanol derivatives are hypothesized to exert their anticancer effects by inhibiting key signaling pathways crucial for tumor growth, proliferation, and angiogenesis. The primary targets are receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2.
Inhibition of EGFR/VEGFR-2 signaling pathway.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of (5-bromo-1H-indol-2-yl)methanol derivatives on cancer cell lines using the MTT assay.
Materials:
Human cancer cell lines (e.g., HepG2, A549, MCF-7)
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
Fetal Bovine Serum (FBS)
Penicillin-Streptomycin solution
(5-bromo-1H-indol-2-yl)methanol derivative stock solution (in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO) or Solubilization Buffer
96-well cell culture plates
Microplate reader
Protocol:
Cell Seeding:
Culture cancer cells to ~80% confluency.
Trypsinize and resuspend cells in fresh medium.
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[3]
Compound Treatment:
Prepare serial dilutions of the (5-bromo-1H-indol-2-yl)methanol derivative in cell culture medium.
Remove the medium from the wells and add 100 µL of the diluted compound solutions.
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug).
After incubation, add 10 µL of MTT solution to each well.
Incubate for 4 hours at 37°C.
Formazan Solubilization:
Carefully remove the medium containing MTT.
Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
Absorbance Measurement:
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Workflow for the MTT cytotoxicity assay.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol provides a general framework for assessing the inhibitory activity of (5-bromo-1H-indol-2-yl)methanol derivatives against a specific kinase (e.g., EGFR, VEGFR-2). The choice of assay format (e.g., radiometric, fluorescence-based, luminescence-based) will depend on the available resources.
Materials:
Recombinant human kinase (e.g., EGFR, VEGFR-2)
Kinase-specific substrate (peptide or protein)
ATP
Kinase assay buffer
(5-bromo-1H-indol-2-yl)methanol derivative stock solution (in DMSO)
Detection reagents (specific to the chosen assay format, e.g., radiolabeled ATP, phosphospecific antibody)
96- or 384-well assay plates
Plate reader (appropriate for the chosen detection method)
Protocol:
Assay Plate Preparation:
Add kinase assay buffer to all wells.
Add the test compound at various concentrations to the appropriate wells. Include a vehicle control (DMSO) and a positive control (a known inhibitor of the target kinase).
Enzyme and Substrate Addition:
Add the kinase to all wells except the negative control (no enzyme).
Add the substrate to all wells.
Pre-incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the compound to interact with the enzyme.
Reaction Initiation:
Initiate the kinase reaction by adding ATP to all wells.
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
Reaction Termination and Detection:
Stop the reaction using a stop solution (e.g., EDTA).
Perform the detection step according to the specific assay kit instructions (e.g., add detection reagents, wash plates).
Signal Measurement:
Measure the signal (e.g., radioactivity, fluorescence, luminescence) using a plate reader.
Data Analysis:
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
General workflow for a kinase inhibition assay.
Conclusion
(5-bromo-1H-indol-2-yl)methanol derivatives represent a promising class of compounds for the development of novel therapeutics, particularly in the field of oncology. The protocols and data presented in this document provide a solid foundation for the in vitro evaluation of these compounds. Further investigation into their mechanism of action and structure-activity relationships will be crucial for the optimization of lead compounds and their advancement in the drug discovery pipeline.
Large-Scale Synthesis of (5-bromo-1H-indol-2-yl)methanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the large-scale synthesis of (5-bromo-1H-indol-2-yl)methanol, a key intermediate in the...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of (5-bromo-1H-indol-2-yl)methanol, a key intermediate in the development of various pharmaceutical compounds. The protocols described herein are designed for scalability and reproducibility in a research and development setting.
Introduction
(5-bromo-1H-indol-2-yl)methanol is a valuable building block in medicinal chemistry, serving as a precursor for the synthesis of a wide range of biologically active molecules. The presence of the bromo substituent at the 5-position of the indole ring offers a versatile handle for further functionalization through cross-coupling reactions, while the hydroxymethyl group at the 2-position allows for various synthetic transformations. This document outlines a reliable two-step synthesis route starting from the commercially available 5-bromo-1H-indole.
Overall Synthesis Workflow
The large-scale synthesis of (5-bromo-1H-indol-2-yl)methanol is achieved through a two-step process. The first step involves the synthesis of the intermediate, ethyl 5-bromo-1H-indole-2-carboxylate. The second step is the reduction of this ester to the desired product, (5-bromo-1H-indol-2-yl)methanol.
Caption: Overall workflow for the synthesis of (5-bromo-1H-indol-2-yl)methanol.
Data Presentation
The following tables summarize the quantitative data for each step of the synthesis.
Table 1: Synthesis of Ethyl 5-bromo-1H-indole-2-carboxylate
24 hours (condensation), Hydrogenation until cessation of H2 uptake
Yield
Moderate to Good (based on parent synthesis)
Purity
>95%
Table 2: Large-Scale Reduction of Ethyl 5-bromo-1H-indole-2-carboxylate
Parameter
Value
Starting Material
Ethyl 5-bromo-1H-indole-2-carboxylate
Reducing Agent
Lithium Aluminum Hydride (LiAlH4)
Solvent
Anhydrous Tetrahydrofuran (THF)
Scale
Up to 100 g
Reaction Temperature
0 °C to reflux
Reaction Time
2-4 hours
Work-up Procedure
Fieser Method or Rochelle's Salt
Yield
85-95%
Purity
>98% after purification
Experimental Protocols
Step 1: Synthesis of Ethyl 5-bromo-1H-indole-2-carboxylate (Reissert Indole Synthesis)
This protocol describes a scalable synthesis of the intermediate ester.
Materials:
4-Bromo-2-nitrotoluene
Diethyl oxalate
Potassium
Absolute ethanol
Glacial acetic acid
Platinum catalyst (e.g., Platinum on carbon)
Parr apparatus for hydrogenation
Procedure:
Preparation of Potassium Ethoxide: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve potassium (1.00 g atom) in absolute ethanol under an inert atmosphere.
Condensation: To the potassium ethoxide solution, add diethyl oxalate (1.00 mole), followed by 4-bromo-2-nitrotoluene (1.00 mole). Stir the mixture and allow it to stand for at least 24 hours. The resulting potassium salt of ethyl 2-(4-bromo-2-nitrophenyl)-2-oxoacetate will precipitate.
Isolation of the Potassium Salt: Collect the precipitated potassium salt by filtration.
Reductive Cyclization: Dissolve the potassium salt (0.109 mole) in glacial acetic acid. Add the platinum catalyst (0.20 g) to the solution.
Hydrogenation: Hydrogenate the mixture in a Parr apparatus until the uptake of hydrogen ceases.
Work-up: Remove the catalyst by filtration. Pour the filtrate into water to precipitate ethyl 5-bromo-1H-indole-2-carboxylate.
Purification: Collect the solid by filtration, wash with water, and dry under vacuum. The product can be further purified by recrystallization from ethanol.
Step 2: Large-Scale Reduction of Ethyl 5-bromo-1H-indole-2-carboxylate to (5-bromo-1H-indol-2-yl)methanol
This protocol details the reduction of the ester to the target alcohol using lithium aluminum hydride (LiAlH4). Extreme caution must be exercised when handling LiAlH4 as it is a highly reactive and pyrophoric reagent. All glassware must be oven-dried, and the reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
Materials:
Ethyl 5-bromo-1H-indole-2-carboxylate
Lithium aluminum hydride (LiAlH4)
Anhydrous tetrahydrofuran (THF)
Diethyl ether
Water
15% aqueous sodium hydroxide (NaOH) solution
Anhydrous magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)
Celite®
Procedure:
Reaction Setup: In a multi-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet, suspend LiAlH4 (1.2 equivalents) in anhydrous THF. The flask should be of sufficient size to accommodate the reaction volume and subsequent work-up additions.
Cooling: Cool the LiAlH4 suspension to 0 °C using an ice-water bath.
Substrate Addition: Dissolve ethyl 5-bromo-1H-indole-2-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the cooled LiAlH4 suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until all the starting material is consumed.
Cooling: After the reaction is complete, cool the mixture back down to 0 °C in an ice-water bath.
Work-up Procedure (Fieser Method):
This work-up is designed to safely quench the excess LiAlH4 and precipitate the aluminum salts for easy filtration. For a reaction containing 'x' grams of LiAlH4:
Quenching: Slowly and cautiously add 'x' mL of water dropwise to the cooled reaction mixture. This is a highly exothermic process that generates hydrogen gas. Ensure adequate cooling and venting.
Base Addition: Add 'x' mL of 15% aqueous NaOH solution dropwise.
Final Water Addition: Add '3x' mL of water and stir the mixture vigorously for at least 30 minutes at room temperature. A granular white precipitate of aluminum salts should form.
Filtration: Add anhydrous MgSO4 or Na2SO4 to the mixture and stir for another 15 minutes. Filter the slurry through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude (5-bromo-1H-indol-2-yl)methanol.
Alternative Work-up Procedure (Rochelle's Salt):
This method is particularly useful for preventing the formation of emulsions, which can be problematic during large-scale work-ups.
Quenching: After cooling the reaction to 0 °C, slowly add ethyl acetate to quench the excess LiAlH4.
Addition of Rochelle's Salt: Add a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) to the reaction mixture.
Stirring: Stir the mixture vigorously until two clear layers are formed. This may take some time.
Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate.
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Purification of (5-bromo-1H-indol-2-yl)methanol:
The crude product can be purified by recrystallization or column chromatography.
Recrystallization: A suitable solvent system for recrystallization is a mixture of ethyl acetate and hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and then add hexanes until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization. Collect the crystals by filtration.
Column Chromatography: For higher purity, the product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Mandatory Visualizations
Application
Application Note and Protocol: Purification of (5-bromo-1H-indol-2-yl)methanol by Column Chromatography
Audience: Researchers, scientists, and drug development professionals. Purpose: This document provides a comprehensive guide for the purification of (5-bromo-1H-indol-2-yl)methanol using silica gel column chromatography....
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide for the purification of (5-bromo-1H-indol-2-yl)methanol using silica gel column chromatography. The protocol details the selection of appropriate chromatographic conditions, preparation of the stationary phase, sample application, and elution of the purified compound.
Introduction
(5-bromo-1H-indol-2-yl)methanol is a key intermediate in the synthesis of various biologically active molecules. Its purity is crucial for the successful outcome of subsequent synthetic steps and for accurate biological evaluation. Column chromatography is a widely used technique for the purification of organic compounds, and this application note describes a robust method for the purification of the title compound from common reaction impurities. The indole nucleus, containing a basic nitrogen atom, can sometimes interact strongly with the acidic silica gel, leading to poor separation.[1] This protocol addresses this potential issue by providing guidelines for selecting an appropriate mobile phase to achieve efficient purification.
Thin-Layer Chromatography (TLC) for Eluent Selection
The selection of an appropriate mobile phase is critical for a successful separation and should be guided by Thin-Layer Chromatography (TLC) analysis.[3] The goal is to find a solvent system that provides a retention factor (Rƒ) of approximately 0.2-0.4 for the desired compound.[1]
Protocol:
Prepare several small TLC developing chambers with different solvent systems of varying polarities. Common starting points for indole derivatives include mixtures of hexane and ethyl acetate or dichloromethane and methanol.[3][4]
Dissolve a small amount of the crude (5-bromo-1H-indol-2-yl)methanol in a suitable solvent (e.g., dichloromethane or ethyl acetate).
Spot the dissolved crude mixture onto separate TLC plates.
Develop the TLC plates in the prepared chambers.
Visualize the spots under a UV lamp (254 nm).[3] Most indole derivatives are UV-active.[3] If necessary, chemical stains such as p-anisaldehyde or potassium permanganate can be used for visualization.[3]
Calculate the Rƒ value for the spot corresponding to (5-bromo-1H-indol-2-yl)methanol in each solvent system.
Select the solvent system that gives the best separation between the desired compound and impurities, with an Rƒ value in the optimal range. If streaking is observed, adding a small amount of triethylamine (0.1-1%) to the eluent can help.[1]
Column Chromatography Protocol
Column Packing:
Select a glass column of appropriate size. A general guideline is a silica-to-sample ratio of 50:1 to 100:1 for difficult separations.[1]
Place a small plug of cotton or glass wool at the bottom of the column.[5]
Prepare a slurry of silica gel in the initial, least polar eluting solvent.
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing and remove air bubbles.[5]
Once the silica has settled, add another thin layer of sand on top to protect the silica bed.[5]
Drain the excess solvent until the solvent level is just above the top layer of sand.[5]
Sample Loading:
Dissolve the crude (5-bromo-1H-indol-2-yl)methanol in a minimal amount of the eluent or a more polar solvent that will be used in the gradient.
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
Alternatively, for less soluble samples, perform a "dry loading". Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[1]
Elution and Fraction Collection:
Begin eluting the column with the chosen solvent system. A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, is often effective for separating compounds with a wide range of polarities.[1]
Collect the eluent in fractions of appropriate volume in test tubes or vials.
Monitor the separation by TLC analysis of the collected fractions. Spot every few fractions on a TLC plate to track the elution of the desired compound.
Isolation of the Purified Compound:
Combine the fractions that contain the pure (5-bromo-1H-indol-2-yl)methanol, as determined by TLC.
Remove the solvent from the combined fractions using a rotary evaporator.
The resulting solid or oil is the purified product.
Determine the yield and characterize the purified compound by analytical methods such as NMR spectroscopy and melting point determination.
Data Presentation
Table 1: TLC Screening for Optimal Eluent System
Trial
Solvent System (v/v)
Rƒ of (5-bromo-1H-indol-2-yl)methanol
Observations
1
Hexane:Ethyl Acetate (4:1)
0.15
Good separation, slightly low Rƒ
2
Hexane:Ethyl Acetate (3:1)
0.25
Optimal , good separation from impurities
3
Hexane:Ethyl Acetate (2:1)
0.40
Compound moves higher, less separation from faster-moving impurities
Add a basic modifier like triethylamine (0.1-1%) to the eluent.[1] Consider using a different stationary phase like neutral alumina.[1]
Poor Separation
Inappropriate eluent system.
Re-optimize the solvent system using TLC to achieve an Rƒ of 0.2-0.4 for the target compound.[1] Employ a shallower gradient during elution.
Column overloading.
Reduce the amount of sample loaded onto the column. A silica-to-sample ratio of 50:1 to 100:1 is recommended.[1]
Compound is not eluting
Eluent is not polar enough.
Gradually increase the polarity of the mobile phase. A small percentage of methanol can be added to the eluent for highly polar compounds.[3]
Cracked or channeled column bed
Improperly packed column.
Ensure the column is packed uniformly without air bubbles.[1] Do not let the solvent level drop below the top of the silica bed.[5]
This application note provides a detailed protocol for the purification of (5-bromo-1H-indol-2-yl)methanol by column chromatography, which should enable researchers to obtain this key intermediate in high purity.
Technical Support Center: Synthesis of (5-bromo-1H-indol-2-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (5-bromo-1H-indol-2-yl)m...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (5-bromo-1H-indol-2-yl)methanol synthesis. The primary synthetic route involves a two-step process: the Vilsmeier-Haack formylation of 5-bromoindole to yield 5-bromo-1H-indole-2-carbaldehyde, followed by the reduction of the aldehyde to the desired alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare (5-bromo-1H-indol-2-yl)methanol?
A1: The most prevalent and efficient method is a two-step synthesis. The first step is the Vilsmeier-Haack formylation of commercially available 5-bromoindole to produce 5-bromo-1H-indole-2-carbaldehyde. The second step involves the selective reduction of the aldehyde functional group to an alcohol using a mild reducing agent like sodium borohydride (NaBH4).
Q2: I am observing a low yield in the first step (Vilsmeier-Haack formylation). What are the potential reasons?
A2: Low yields in the Vilsmeier-Haack formylation of 5-bromoindole can stem from several factors.[1] Sub-optimal reaction conditions such as incorrect temperature or reaction time can significantly impact the yield. The quality of the reagents, particularly the purity of dimethylformamide (DMF) and phosphorus oxychloride (POCl3), is crucial, as impurities can lead to side reactions. Additionally, the electron-withdrawing nature of the bromine atom on the indole ring can deactivate it towards electrophilic substitution, potentially requiring harsher conditions than for unsubstituted indole.[2]
Q3: My final product, (5-bromo-1H-indol-2-yl)methanol, is impure. What are the likely contaminants?
A3: Impurities in the final product can originate from either of the two synthetic steps. Unreacted 5-bromo-1H-indole-2-carbaldehyde from the reduction step is a common impurity. Side products from the Vilsmeier-Haack reaction, such as other formylated isomers or poly-formylated products, could also be carried over. Furthermore, over-reduction of the indole ring is a possibility, although less likely with a mild reducing agent like NaBH4.[3]
Q4: Can I use a different reducing agent instead of sodium borohydride for the second step?
A4: While sodium borohydride is a common and effective choice for reducing aldehydes to primary alcohols due to its mild nature and high selectivity, other reducing agents can be used.[4][5] Lithium aluminium hydride (LiAlH4) is a more powerful reducing agent but is less selective and may potentially reduce other functional groups or the indole ring itself. Therefore, for this specific transformation, NaBH4 is generally preferred to avoid over-reduction and ensure a higher yield of the desired product.
Troubleshooting Guides
Part 1: Vilsmeier-Haack Formylation of 5-Bromoindole
Issue: Low or No Yield of 5-bromo-1H-indole-2-carbaldehyde
Potential Cause
Troubleshooting Recommendation
Sub-optimal Reaction Temperature
The Vilsmeier-Haack reaction is typically performed at low temperatures (0-10 °C) initially and then allowed to warm to room temperature or heated.[6] For the less reactive 5-bromoindole, a slightly elevated temperature (e.g., 40-50 °C) after the initial addition may be necessary. Monitor the reaction progress by TLC to find the optimal temperature.
Poor Quality of Reagents
Use freshly distilled phosphorus oxychloride (POCl3) and anhydrous N,N-dimethylformamide (DMF). Impurities in DMF can lead to side reactions.[1]
Insufficient Reaction Time
The electron-withdrawing bromine atom can slow down the reaction.[2] Increase the reaction time and monitor the progress by TLC until the starting material is consumed.
Moisture Contamination
The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Side Reactions
Over-formylation or formylation at other positions can occur. While formylation of indoles typically occurs at the 3-position, forcing conditions might lead to other products.[7] Careful control of stoichiometry and reaction conditions is crucial.
Part 2: Reduction of 5-bromo-1H-indole-2-carbaldehyde
Issue: Low Yield of (5-bromo-1H-indol-2-yl)methanol
Potential Cause
Troubleshooting Recommendation
Incomplete Reaction
Ensure a sufficient excess of sodium borohydride (typically 1.5-2 equivalents) is used. Monitor the reaction by TLC to confirm the complete consumption of the starting aldehyde.
Decomposition of NaBH4
Sodium borohydride can decompose in acidic media or in the presence of water over time.[3] Use a suitable solvent like methanol or ethanol and add the NaBH4 portion-wise to a cooled solution of the aldehyde.
Sub-optimal Temperature
The reduction is typically carried out at a low temperature (0 °C) to control the reaction rate and minimize side reactions. Allowing the reaction to slowly warm to room temperature can ensure completion.
Work-up Issues
During the aqueous work-up, ensure the pH is carefully adjusted to quench the excess NaBH4 and any borate esters formed. Extraction with a suitable organic solvent (e.g., ethyl acetate) should be performed thoroughly.
Product Instability
Indole derivatives can be sensitive to strong acids and light. Use mild conditions during work-up and purification, and protect the product from light.
Experimental Protocols
Protocol 1: Synthesis of 5-bromo-1H-indole-2-carbaldehyde via Vilsmeier-Haack Reaction
This protocol is a representative procedure based on general Vilsmeier-Haack formylation of indoles.
Materials:
5-Bromoindole
Anhydrous N,N-Dimethylformamide (DMF)
Phosphorus oxychloride (POCl3)
Dichloromethane (DCM), anhydrous
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Ethyl acetate
Hexane
Procedure:
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-bromoindole (1.0 eq) in anhydrous DMF (5-10 volumes).
Cool the solution to 0 °C in an ice bath.
Add phosphorus oxychloride (1.1 - 1.5 eq) dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 10 °C.
After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. The reaction progress should be monitored by TLC.
Upon completion, pour the reaction mixture slowly into a beaker of crushed ice with vigorous stirring.
Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude 5-bromo-1H-indole-2-carbaldehyde by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Expected Yield: 70-85%
Protocol 2: Synthesis of (5-bromo-1H-indol-2-yl)methanol by Reduction
This protocol is a general procedure for the reduction of an aromatic aldehyde using sodium borohydride.
Materials:
5-bromo-1H-indole-2-carbaldehyde
Methanol or Ethanol
Sodium borohydride (NaBH4)
Deionized water
Ethyl acetate
Brine
Anhydrous sodium sulfate
Procedure:
In a round-bottom flask, dissolve 5-bromo-1H-indole-2-carbaldehyde (1.0 eq) in methanol or ethanol (10-20 volumes).
Cool the solution to 0 °C in an ice bath.
Add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.
Once the reaction is complete, cool the mixture back to 0 °C and quench the reaction by the slow, dropwise addition of deionized water.
Remove the solvent under reduced pressure.
Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure to yield the crude (5-bromo-1H-indol-2-yl)methanol.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
Expected Yield: 85-95%
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Yields
Step
Reaction
Key Reagents
Solvent
Temperature
Time
Typical Yield
1
Vilsmeier-Haack Formylation
5-Bromoindole, POCl3, DMF
DMF
0 °C to RT
2.5 - 4.5 h
70-85%
2
Aldehyde Reduction
5-bromo-1H-indole-2-carbaldehyde, NaBH4
Methanol/Ethanol
0 °C to RT
2 - 3 h
85-95%
Visualizations
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
Caption: Experimental workflow for the reduction of the aldehyde.
Caption: A logical guide for troubleshooting low product yield.
Technical Support Center: Synthesis of 5-Bromoindole Derivatives
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encou...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 5-bromoindole and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during common synthetic procedures, offering potential causes and recommended solutions.
Method 1: Direct Electrophilic Bromination of Indole
Direct bromination is a common approach, but it is often plagued by a lack of selectivity and the formation of multiple products. A successful strategy involves the protection of the indole's 2-position with a sulfonate group, followed by N-acetylation, bromination, and subsequent deprotection.[1]
Issue 1: Low or No Yield of the Desired 5-Bromoindole
Potential Cause
Recommended Solution
Incomplete Protection Steps
Verify the complete formation of the sodium indoline-2-sulfonate and the N-acetylated intermediate via TLC or NMR before proceeding to the bromination step.[2]
Poor Bromination Efficiency
Maintain a low temperature (0-5°C) during the dropwise addition of bromine to minimize unwanted side reactions.[1][3] Ensure vigorous stirring to maintain a homogeneous reaction mixture.[1]
Suboptimal Deprotection
Ensure the final deprotection step is sufficiently basic (by adding 40% NaOH) and heated (e.g., 50°C) for an adequate duration to completely remove both the sulfonate and acetyl protecting groups.[1]
Inadequate Mixing on Scale-Up
For larger scale reactions, switch from a magnetic stir bar to an overhead mechanical stirrer to ensure efficient mixing of the heterogeneous slurries that can form.[2]
Issue 2: Formation of Multiple Products (Low Purity)
Potential Cause
Recommended Solution
Over-bromination
Carefully control the stoichiometry of the brominating agent. Use no more than one equivalent of bromine relative to the N-acetyl indoline-2-sulfonate intermediate to prevent the formation of di- or poly-brominated indoles.[1]
Incorrect Regioselectivity
Direct bromination of unprotected indole is unselective and can lead to bromination at the C3 position.[1] The protection strategy at C2 and N1 is crucial for directing bromination to the C5 position.[1][2]
Formation of Oxindoles
Oxindoles can form via oxidation.[1][4] This can sometimes be minimized by maintaining an inert atmosphere and controlling reaction temperature. Quenching excess bromine with sodium bisulfite promptly after the reaction is complete is also important.[1]
Caption: Troubleshooting workflow for the direct bromination of indole.
Method 2: Fischer Indole Synthesis
This classic method involves the acid-catalyzed reaction of (4-bromophenyl)hydrazine with an aldehyde or ketone.[5]
Issue 1: Failure of the Reaction or Low Yield
Potential Cause
Recommended Solution
Inappropriate Acid Catalyst
The choice of acid (Brønsted or Lewis) is critical.[6][7] Polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or sulfuric acid are commonly used, but the optimal catalyst may require screening.[1][6]
Deactivating Effect of Bromine
The electron-withdrawing bromo group on the phenylhydrazine can hinder the cyclization step. Stronger acids or higher reaction temperatures may be necessary to overcome this deactivation.[1]
Unstable Hydrazone Intermediate
In some cases, it is preferable to perform the reaction as a one-pot synthesis without isolating the potentially unstable hydrazone intermediate.[1]
Poor Reagent Quality
Ensure the purity of the starting hydrazine and carbonyl compound, as impurities can inhibit the reaction.[8]
Issue 2: Formation of Unwanted Side Products
Potential Cause
Recommended Solution
Formation of Regioisomers
When using an unsymmetrical ketone, a mixture of two regioisomeric indoles can be formed.[1] The regioselectivity can be influenced by the acidity of the medium and steric effects; careful selection of the ketone and reaction conditions is necessary.[1]
Cleavage of the N-N Bond
Under certain acidic conditions, the hydrazone can cleave, which is a known failure mode of the Fischer indole synthesis.[1] Adjusting the acid catalyst or temperature may mitigate this.
Formation of Indolenine Isomers
Depending on the substitution pattern of the carbonyl compound, indolenine byproducts can form. The choice of acid catalyst can influence the ratio of indole to indolenine.[1]
Caption: Decision logic for selecting a synthetic route to 5-bromoindoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in the synthesis of 5-bromoindole?
A1: In the direct bromination of indole, the most common side products are di- and poly-brominated indoles (e.g., 3,5-dibromoindole) and oxindoles formed through oxidation.[1][4] In the Fischer indole synthesis, side products can include regioisomers (if an unsymmetrical ketone is used) and indolenine derivatives.[1]
Q2: How can I effectively purify crude 5-bromoindole?
A2: Purification can be achieved through several methods. Silica gel column chromatography is a standard technique. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is also effective. For certain impurities, steam distillation has been reported as a highly effective and environmentally friendly method, capable of yielding product with purity greater than 99.5%.[9]
Q3: Can I directly brominate indole to get 5-bromoindole without protecting groups?
A3: While possible, direct bromination of unprotected indole is generally not recommended as it is known to be unselective.[1] The C3 position of the indole ring is highly nucleophilic, leading to significant formation of the 3-bromoindole isomer and other poly-brominated species.[1]
Q4: My palladium-catalyzed cross-coupling reaction using 5-bromoindole is failing. What could be the cause?
A4: A common issue is the inhibition or deactivation of the palladium catalyst. The nitrogen atom in the indole ring can coordinate to the palladium center, poisoning the catalyst.[10] This can sometimes be observed by the formation of palladium black.[10] To mitigate this, ensure high purity of the 5-bromoindole, use robust phosphine ligands to stabilize the catalyst, avoid excessive temperatures, and rigorously degas all solvents to remove oxygen.[10]
Caption: Common side product pathways in the direct bromination of indole.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromoindole via Sulfonate Intermediate[1]
This multi-step procedure enhances regioselectivity by protecting the C2 position.
Step 1: Preparation of Sodium Indoline-2-Sulfonate
Dissolve 30 g of indole in 150 mL of ether.
In a separate flask, prepare a solution of 100 g of sodium bisulfite in 300 mL of water.
Add the indole solution to the sodium bisulfite solution with vigorous stirring.
Stir the mixture overnight at room temperature.
Collect the resulting solid by vacuum filtration, wash with ether, and air dry.
Step 2: Preparation of Sodium 1-Acetyl Indoline-2-Sulfonate
Suspend 30 g of sodium bisulfite in 300 mL of acetic anhydride.
Add 30 g of the sodium indoline-2-sulfonate from the previous step.
Stir the suspension at 70°C for 1 hour, then increase the temperature to 90°C for 2 hours.
Cool the mixture to room temperature and collect the solid by filtration. Wash sequentially with acetic anhydride and ether. The crude solid can be used directly in the next step.
Step 3: Synthesis of 5-Bromoindole
Dissolve all the acylated material from Step 2 in 150 mL of water at 0-5°C.
Dropwise, add 40 g of bromine while maintaining the temperature below 5°C with vigorous stirring.
Stir the solution at 0-5°C for 1 hour, then allow it to warm to room temperature.
Quench excess bromine by adding a solution of approximately 10 g of sodium bisulfite in 30 mL of water.
Neutralize the solution to pH 7 with a 40% NaOH solution, keeping the temperature below 30°C.
Stir the solution overnight at 50°C.
Make the solution basic with additional 40% NaOH and stir for another 3 hours at 50°C.
Cool the mixture, collect the precipitated solid by filtration, wash with water, and dry to yield crude 5-bromoindole. Further purification can be performed by recrystallization or column chromatography.
Protocol 2: Fischer Indole Synthesis of 5-Bromo-2-methyl-1H-indole[5]
This protocol provides a general method for creating C2-substituted 5-bromoindoles.
Hydrazone Formation (Optional - can be performed in situ): In a round-bottom flask, dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add the desired ketone, such as acetone (1.1 - 1.5 eq), and stir at room temperature for 30-60 minutes. Monitor formation by TLC.
Fischer Indole Cyclization: To the mixture from the previous step, carefully add anhydrous zinc chloride (1.2 eq) as the acid catalyst.
Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux.
Monitoring: Monitor the progress of the reaction by TLC. Reaction times can vary from a few hours to overnight.
Work-up: After the reaction is complete, cool the mixture and quench with water. Neutralize the acid with a saturated sodium bicarbonate solution. Extract the product with an organic solvent like ethyl acetate.
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Technical Support Center: Purification of (5-bromo-1H-indol-2-yl)methanol
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (5-br...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (5-bromo-1H-indol-2-yl)methanol.
Troubleshooting Purification Issues
This section addresses specific problems that may arise during the purification of (5-bromo-1H-indol-2-yl)methanol, offering potential causes and solutions.
Problem 1: Low Recovery of the Target Compound After Column Chromatography
Potential Cause A: Irreversible Adsorption to Silica Gel. The polar hydroxyl and N-H groups of the indole can interact strongly with the acidic silanol groups on the surface of silica gel, leading to irreversible binding.[1]
Solution:
Deactivate the Silica: Pre-treat the silica gel by flushing the column with the mobile phase containing a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA).[1] This will cap the acidic sites.
Switch Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[1][2]
Reverse-Phase Chromatography: If the compound is sufficiently polar, reverse-phase (C18) chromatography with a buffered mobile phase (e.g., water/acetonitrile or water/methanol with a neutral pH buffer) can be an effective alternative.[1]
Potential Cause B: Compound Degradation on the Column. The indole nucleus can be sensitive to the acidic nature of standard silica gel, leading to decomposition during purification.[1][2]
Solution:
Test for Stability: Before committing to a large-scale column, spot your crude material on a silica gel TLC plate, and let it sit for a few hours. Re-run the TLC to see if any new spots (decomposition products) have appeared.[2]
Use Deactivated Silica or Alumina: As mentioned above, deactivating the silica with a base or using a neutral stationary phase like alumina can prevent degradation.[1][2]
Potential Cause C: Product is Eluting in Very Dilute Fractions. Your compound may have eluted from the column, but at a concentration too low to be detected by your initial analysis (e.g., TLC with UV).[1][2]
Solution: Combine and concentrate fractions that are expected to contain your product before re-analyzing by TLC or HPLC.[1][2]
Problem 2: Poor Separation from Impurities (Co-elution)
Potential Cause A: Inappropriate Solvent System. The chosen mobile phase may not have sufficient selectivity to resolve the target compound from closely related impurities.
Solution:
Systematic TLC Screening: Methodically test a range of solvent systems with varying polarities and compositions. Good solvent systems to start with for indole derivatives include gradients of ethyl acetate in hexanes or dichloromethane in methanol.[3][4]
Introduce a Different Solvent: Incorporating a third solvent can alter the selectivity. For example, adding a small amount of methanol to a dichloromethane/hexane mixture can improve the separation of polar compounds.[3]
Potential Cause B: Overloading the Column. Applying too much crude material to the column will result in broad bands and poor separation.
Solution: A general rule of thumb is to use a silica gel to crude material ratio of at least 50:1 to 100:1 for difficult separations.[5]
Problem 3: Peak Tailing or Streaking on TLC and Column Chromatography
Potential Cause: Strong Interaction with Acidic Silica Gel. The basic nature of the indole nitrogen can lead to strong interactions with acidic silanol groups on the silica surface, causing tailing.[1]
Solution:
Add a Basic Modifier: Incorporate a small amount (0.5-1%) of triethylamine (TEA) or a few drops of ammonia into your eluent system.[1][5] This modifier will compete for the active sites on the silica gel, allowing your compound to travel more symmetrically.
Use High-Purity Silica: Employ high-purity, end-capped silica gel, which has fewer free silanol groups.[1]
Problem 4: Compound is a Colorless Oil or Solid and Difficult to Visualize
Potential Cause: (5-bromo-1H-indol-2-yl)methanol is expected to be a white or off-white solid, but in solution or on a TLC plate, it may not be visible to the naked eye.
Solution:
UV Light: Indole derivatives are typically UV-active due to their aromatic structure. Visualize the compound on a TLC plate with a fluorescent indicator (F254) under short-wave UV light (254 nm), where it will appear as a dark spot.[3]
Staining Reagents: If UV is not effective, use a chemical stain.
Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This is a highly specific stain for indoles, typically producing blue or purple spots.[3]
Potassium Permanganate (KMnO₄): A general stain that reacts with oxidizable functional groups (like the alcohol in your compound), appearing as yellow-brown spots on a purple background.[3]
p-Anisaldehyde or Vanillin: These are general-purpose stains that react with many functional groups upon heating.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing (5-bromo-1H-indol-2-yl)methanol?
A1: Common impurities can arise from the starting materials or side reactions. These may include unreacted starting materials, over-brominated species (e.g., dibromo-indoles), or products of oxidation (e.g., oxindoles).[6] The specific impurities will depend on the synthetic route used.
Q2: My compound seems to be degrading when I try to purify it using silica gel chromatography. What should I do?
A2: Indole derivatives can be sensitive to the acidic nature of silica gel.[1] First, confirm the instability by spotting the compound on a silica TLC plate and observing it over time.[2] To mitigate degradation, you can deactivate the silica with a base like triethylamine, switch to a neutral stationary phase like alumina, or use reverse-phase chromatography.[1][2]
Q3: How can I effectively purify crude (5-bromo-1H-indol-2-yl)methanol if it is highly polar?
A3: For highly polar indole derivatives, standard normal-phase chromatography can be challenging.[1] Consider the following options:
Normal-Phase with a Polar Eluent: Use a more polar solvent system, such as a gradient of methanol in dichloromethane.[3]
Reverse-Phase HPLC: This is an excellent method for purifying polar compounds. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.[7]
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for highly polar compounds that have poor retention on reverse-phase columns.[1]
Q4: Can I purify (5-bromo-1H-indol-2-yl)methanol by recrystallization?
A4: Yes, recrystallization can be an effective purification method, especially for removing minor impurities after an initial chromatographic step. The choice of solvent is critical. You will need to find a solvent system in which the compound is soluble when hot but poorly soluble when cold. A mixture of solvents, such as ethyl acetate/hexanes or ethanol/water, may be effective.
Q5: My purified compound is an oil that won't crystallize. What can I do?
A5: This is a common issue, often caused by residual solvent or minor impurities preventing the formation of a crystal lattice.
Remove Trace Solvents: Ensure all solvent is removed under high vacuum, possibly with gentle heating.
Trituration: Add a non-polar solvent in which your compound is insoluble (like hexanes or pentane) and stir or sonicate the mixture. This can sometimes induce crystallization or wash away impurities, leaving a solid product.
Seed Crystals: If you have a small amount of solid material, add a tiny crystal to the oil to initiate crystallization.
Quantitative Data Summary
The following table summarizes typical parameters for the purification of indole derivatives by column chromatography. Note that optimal conditions for (5-bromo-1H-indol-2-yl)methanol may require specific optimization.
This protocol provides a general procedure for the purification of (5-bromo-1H-indol-2-yl)methanol using standard flash column chromatography on silica gel.
TLC plates (silica gel with F254 indicator), TLC tank
UV lamp (254 nm)
2. Procedure:
Step 1: Determine the Eluent System
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
Run several TLC plates using different ratios of hexanes and ethyl acetate (e.g., 9:1, 4:1, 2:1, 1:1).
Add 1% TEA to the eluent to improve the spot shape.
The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.4 and good separation from major impurities.
Step 2: Pack the Column (Wet Slurry Method)
Secure the column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
In a beaker, make a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexanes/ethyl acetate). The amount of silica should be 50-100 times the weight of your crude material.
Pour the slurry into the column. Use pressure (air or a pipette bulb) to pack the silica bed firmly and remove any air bubbles.
Drain the solvent until it is level with the top of the silica bed. Do not let the column run dry.
Step 3: Load the Sample (Dry Loading Method)
Dissolve your crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).
Add a small amount of silica gel (about 5-10 times the mass of your sample) to this solution.
Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.[8]
Carefully add this powder to the top of the packed column. Add a thin layer of sand on top to protect the sample layer.
Step 4: Elute the Column and Collect Fractions
Carefully add your starting eluent to the column.
Apply gentle pressure to begin eluting the solvent through the column.
Collect fractions of a consistent volume.
If using a gradient, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your compound.[4]
Step 5: Monitor the Fractions
Analyze the collected fractions by TLC. Spot each fraction on a TLC plate, run it in your chosen eluent system, and visualize under a UV lamp.
Combine the fractions that contain your pure product.
Step 6: Isolate the Product
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified (5-bromo-1H-indol-2-yl)methanol.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the purification of (5-bromo-1H-indol-2-yl)methanol.
Caption: A decision tree for troubleshooting common column chromatography issues.
Technical Support Center: Optimizing Reaction Conditions for 5-Bromoindole Functionalization
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the functionalization of 5-bromoindo...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the functionalization of 5-bromoindole. Below, you will find detailed information on optimizing reaction conditions, troubleshooting common issues, and detailed experimental protocols for key transformations.
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
General Issues
Q1: My palladium-catalyzed cross-coupling reaction with 5-bromoindole is giving a low yield. What are the most common causes?
A1: Low yields in cross-coupling reactions with 5-bromoindole can stem from several factors. The most common culprits include:
Debromination: The acidic N-H proton of the indole can be deprotonated by the base, increasing the electron density of the ring and making the C-Br bond susceptible to reductive cleavage.[1] Protecting the indole nitrogen with a group like Boc or SEM is the most effective way to prevent this.[1]
Catalyst Deactivation: The palladium catalyst can deactivate through the formation of palladium black, especially at high temperatures or in the presence of oxygen.[2] Ensuring an inert atmosphere and using robust ligands can mitigate this.
Poor Reagent Quality: Impurities in starting materials, solvents, or bases can poison the catalyst. Always use high-purity, anhydrous, and degassed solvents.
Q2: I'm observing multiple side products on my TLC. What are they likely to be?
A2: Besides the desired product and unreacted starting material, common side products in cross-coupling reactions of 5-bromoindole include:
Debrominated Indole: As mentioned above, this is a very common byproduct when the indole nitrogen is unprotected.[1]
Homocoupling Products: These are dimers of your coupling partners (e.g., biaryl compounds from boronic acids in Suzuki reactions or diyne compounds from terminal alkynes in Sonogashira reactions). This is often promoted by the presence of oxygen.
Protodeboronation (Suzuki): Replacement of the boronic acid group with a hydrogen atom, often from water in the reaction mixture.
Suzuki-Miyaura Coupling
Q3: My Suzuki-Miyaura coupling of 5-bromoindole is not proceeding to completion. What should I try?
A3: If your Suzuki reaction stalls, consider the following:
Catalyst and Ligand Choice: For N-heterocycles, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is often highly effective. Modern Buchwald ligands like SPhos or XPhos can also be very robust for challenging couplings.
Base Selection: The choice of base is critical. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ may be necessary for less reactive boronic acids.
Solvent System: A mixed aqueous system (e.g., dioxane/water, THF/water) is typically required to dissolve all components. The organic solvent can also influence the reaction rate and yield.
Temperature: Most Suzuki couplings require heating, typically in the range of 80-120 °C. If the reaction is sluggish at a lower temperature, a moderate increase may be beneficial.
Q4: How can I minimize homocoupling of my boronic acid in a Suzuki reaction?
A4: Homocoupling is often promoted by oxygen. To minimize this side reaction:
Thoroughly Degas: Ensure your solvents and reaction mixture are rigorously degassed by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
Control Catalyst Loading: High catalyst loadings can sometimes promote homocoupling. Consider slightly reducing the amount of palladium catalyst.
A troubleshooting flowchart for low-yield Suzuki couplings.
Heck Reaction
Q5: My Heck reaction with 5-bromoindole is giving a low yield. What are the most common causes?
A5: Low yields in Heck reactions with 5-bromoindole can be attributed to several factors:
Catalyst Deactivation: The formation of palladium black is a common issue, indicating catalyst decomposition. This can be caused by high temperatures or impurities. Using stabilizing phosphine ligands is crucial.
Indole as a Catalyst Poison: The nitrogen atom in the indole ring can coordinate to the palladium catalyst, inhibiting its activity. Ensuring high purity of the 5-bromoindole can help.
Ligand Choice: The phosphine ligand stabilizes the palladium catalyst and influences its reactivity. The choice of ligand can affect both the yield and regioselectivity.
Base Selection: The base is essential for regenerating the active Pd(0) catalyst. Common bases include triethylamine (Et₃N) and inorganic salts like Na₂CO₃ or K₂CO₃. Screening different bases may be necessary.
Sonogashira Coupling
Q6: I am observing significant homocoupling of my terminal alkyne (Glaser coupling) in my Sonogashira reaction. How can I prevent this?
A6: Glaser coupling is a common side reaction in Sonogashira couplings, primarily promoted by the copper(I) co-catalyst in the presence of oxygen. To minimize this:
Strictly Anaerobic Conditions: It is critical to perform the reaction under an oxygen-free atmosphere. Thoroughly degas your solvents and use Schlenk techniques or a glovebox.
Reduce Copper Loading: While catalytic, excess copper can accelerate homocoupling. Reduce the amount of CuI to the minimum effective level (e.g., 1-5 mol%).
Copper-Free Conditions: If homocoupling remains a significant issue, consider a copper-free Sonogashira protocol. These often require a different ligand and may need higher temperatures.
Q7: My Sonogashira reaction is not working at all. What are the most critical initial checks?
A7: For a complete failure of a Sonogashira reaction, the primary suspects are:
Inactive Catalysts: Ensure your palladium catalyst and copper co-catalyst are active and have not degraded.
Reagent Quality: Use anhydrous and anaerobic conditions. Impurities in the alkyne, base, or solvent can poison the catalyst.
Temperature: While many Sonogashira couplings proceed at room temperature, less reactive aryl bromides may require heating (e.g., 50-80 °C).
Buchwald-Hartwig Amination
Q8: How do I choose the optimal catalyst, ligand, and base for the Buchwald-Hartwig amination of 5-bromoindole?
A8: The choice of reagents is critical for a successful amination:
Catalyst/Ligand System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is a common and effective choice for the amination of N-heterocycles.[3]
Base Selection: The base plays a crucial role in the catalytic cycle. Strong bases like NaOtBu are often used, but for substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be effective, though they may require higher temperatures.[4] The solubility of the base can also be a factor; Cs₂CO₃ has good solubility in many organic solvents.[4]
Solvent: Anhydrous, polar aprotic solvents like dioxane or toluene are typically used.
C-H Functionalization
Q9: I am attempting a direct C-H arylation of 5-bromoindole, but I am getting a complex mixture of products. What are the key parameters to control regioselectivity?
A9: Regioselectivity in C-H functionalization of indoles is a significant challenge due to the multiple C-H bonds with different reactivities.
Directing Groups: The most common strategy for achieving high regioselectivity is the use of a directing group on the indole nitrogen. Different directing groups can favor functionalization at different positions (e.g., C2, C4, C7).
Catalyst and Ligand: The choice of metal catalyst (commonly palladium or rhodium) and the ligand can have a profound effect on which C-H bond is activated.
Reaction Conditions: Solvents and additives can also influence the regioselectivity of the reaction.
Q10: My C-H functionalization reaction is not proceeding. What are some general troubleshooting steps?
A10: If your C-H functionalization is not working, consider the following:
Catalyst Activity: Ensure your catalyst is active and handled under the appropriate inert conditions.
Oxidant: Many C-H functionalization reactions require an oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) to regenerate the active catalyst. Ensure the oxidant is fresh and added in the correct stoichiometry.
Substrate Reactivity: Electron-withdrawing groups on the indole ring can deactivate it towards C-H functionalization.
Temperature: These reactions often require elevated temperatures to facilitate C-H bond cleavage.
Data Presentation: Optimized Reaction Conditions
The following tables summarize optimized reaction conditions for various functionalization reactions of 5-bromoindole and related substrates.
Table 1: Suzuki-Miyaura Coupling of 5-Bromo-Heterocycles
Entry
Catalyst System
Ligand
Base
Solvent
Temp. (°C)
Time (h)
Yield (%)
Notes
1
Pd(dppf)Cl₂
dppf
K₂CO₃
Dimethoxyethane
80
2
95
High yield for a 5-bromo-1-ethyl-1H-indazole substrate.[1]
2
Pd(PCy₃)₂
PCy₃
K₂CO₃
Dimethoxyethane
80
4
65
Moderate yield for a 5-bromo-1-ethyl-1H-indazole substrate.[1]
3
Pd(PPh₃)₄
PPh₃
K₂CO₃
Dimethoxyethane
80
4
22
Lower efficiency compared to other systems for the same substrate.[1]
4
NiCl₂(PCy₃)₂
PCy₃
K₃PO₄
t-amyl alcohol
100
12
85-95
Effective for a range of heteroaromatic halides.[1]
To a reaction vial, add 5-bromoindole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.005 equiv.) and SPhos (0.005 equiv.) in the water:acetonitrile solvent mixture.
Add the catalyst solution to the reaction vial containing the solids.
Seal the vial and stir the mixture at 37 °C for 18 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the organic layer.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylindole.
Experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Heck Reaction of 5-Bromoindole (Microwave-Assisted)
Materials:
5-Bromoindole
Styrene
Sodium carbonate (Na₂CO₃)
Sodium tetrachloropalladate(II) (Na₂PdCl₄)
SPhos
Acetonitrile:Water (1:1)
Ethyl acetate
Celite
Anhydrous magnesium sulfate
Procedure:
To a microwave reaction vial containing a magnetic stir bar, add 5-bromoindole, sodium carbonate, sodium tetrachloropalladate(II), and SPhos.[4]
Purge the vial with argon for 5 minutes to create an inert atmosphere.[4]
Add the acetonitrile-water (1:1) solvent mixture to the vial, followed by the addition of styrene.[4]
Securely seal the vial with a cap.
Place the sealed vial into the microwave reactor and heat the reaction mixture to 150 °C for 15-30 minutes.[4]
After the reaction is complete, allow the vial to cool to room temperature.
Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst.[4]
Transfer the filtrate to a separatory funnel. Wash the organic layer with water and then with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure 5-vinylindole product.
Add 5-bromoindole, cesium carbonate, Pd₂(dba)₃, and Xantphos to an oven-dried Schlenk tube.[6]
Evacuate and backfill the tube with argon (repeat three times).[6]
Add anhydrous dioxane, followed by the amine (e.g., morpholine).[6]
Seal the tube and heat the mixture in an oil bath at 100-110 °C for 12-24 hours.[6]
Monitor the reaction by TLC or LC-MS.
Upon completion, cool the mixture to room temperature.
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by column chromatography.
Signaling Pathway Visualization
Functionalized indole derivatives are known to modulate various signaling pathways, making them attractive scaffolds for drug development. For instance, certain indole derivatives act as inhibitors of the Hedgehog (Hh) signaling pathway, which is implicated in several types of cancer.
Hedgehog signaling pathway with an indole derivative inhibitor.
(5-bromo-1H-indol-2-yl)methanol stability and degradation issues
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with (5-bromo-1H-indol-2-yl)methanol. Below you will find frequently asked questions (FAQs...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with (5-bromo-1H-indol-2-yl)methanol. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for (5-bromo-1H-indol-2-yl)methanol?
A1: The main stability issues for (5-bromo-1H-indol-2-yl)methanol are associated with its indole core. The indole ring is susceptible to oxidation, and as a brominated aromatic compound, it can be sensitive to light (photodegradation).[1] The stability can also be influenced by the pH of the solution.
Q2: What are the recommended solvents for dissolving and storing (5-bromo-1H-indol-2-yl)methanol?
A2: For creating stock solutions, it is best to use anhydrous organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). For biological assays, a common practice is to prepare a concentrated stock solution in 100% DMSO and then dilute it into an aqueous buffer or cell culture medium to the final working concentration.
Q3: What are the ideal storage conditions for (5-bromo-1H-indol-2-yl)methanol?
A3: To ensure long-term stability, (5-bromo-1H-indol-2-yl)methanol should be stored as a solid at -20°C, protected from light and moisture. Stock solutions in anhydrous DMSO should also be stored at -20°C in tightly sealed, light-protecting containers, such as amber vials.
Q4: How does pH affect the stability of (5-bromo-1H-indol-2-yl)methanol in aqueous solutions?
A4: While specific data for this compound is limited, indole derivatives are generally most stable in neutral to slightly acidic conditions. Strong acidic conditions can lead to polymerization or rearrangement, while strongly alkaline conditions can promote oxidative degradation. It is advisable to maintain the pH of aqueous solutions within a neutral range (pH 6-8) to balance stability.
Q5: Is (5-bromo-1H-indol-2-yl)methanol sensitive to light?
A5: Yes, brominated aromatic compounds and indole rings are often sensitive to light and can undergo photodegradation.[1] It is crucial to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.
Q6: Can I subject my stock solution of (5-bromo-1H-indol-2-yl)methanol in DMSO to multiple freeze-thaw cycles?
A6: It is not recommended to subject the stock solution to multiple freeze-thaw cycles, as this can introduce moisture and potentially lead to degradation. To avoid this, it is best to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guides
This section addresses common issues that may be encountered during the handling and use of (5-bromo-1H-indol-2-yl)methanol in experimental settings.
Issue 1: Precipitation of the Compound in Aqueous Solutions
Symptom: Cloudiness or visible precipitate forms when diluting the DMSO stock solution into an aqueous buffer or cell culture medium.
Possible Cause: The final concentration of the compound exceeds its solubility in the aqueous medium.
Suggested Solutions:
Decrease the final working concentration of the compound.
Increase the final percentage of DMSO in the aqueous solution (typically up to 0.5-1% is tolerated in most cell-based assays, but this should be optimized and controlled for).
Prepare the final dilution in a stepwise manner, adding the DMSO stock to the aqueous solution while vortexing vigorously.
Consider the use of a solubilizing agent, after confirming its compatibility with your experimental setup.
Issue 2: Inconsistent or Poor Results in Biological Assays
Symptom: High variability between replicate experiments or a loss of compound activity over the course of an experiment.
Possible Cause: Degradation of the compound in the assay medium or inconsistent preparation of solutions.
Suggested Solutions:
Prepare fresh dilutions of the compound immediately before adding them to the assay.
Minimize the incubation time of the compound in the assay medium as much as possible.
Assess the stability of the compound in your specific assay medium under the experimental conditions (e.g., temperature, CO2) using an analytical method like HPLC to quantify its concentration over time.
Strictly adhere to a standardized protocol for solution preparation and aliquot stock solutions to avoid multiple freeze-thaw cycles.
Always protect solutions from light.
Issue 3: Appearance of Unknown Peaks in Analytical Chromatography (e.g., HPLC)
Symptom: New peaks, other than the parent compound, are observed in the chromatogram over time.
Possible Cause: The compound is degrading into one or more new products.
Suggested Solutions:
Review the storage and handling procedures to ensure the compound is protected from light, high temperatures, and extreme pH conditions.
The primary degradation pathways for 2-hydroxymethylindoles often involve oxidation of the indole ring or the hydroxymethyl group. Potential degradation products could include the corresponding aldehyde (5-bromo-1H-indole-2-carbaldehyde) or carboxylic acid (5-bromo-1H-indole-2-carboxylic acid). Dimerization or polymerization products may also form, especially under acidic conditions.
Characterize the degradation products using techniques like LC-MS to understand the degradation pathway and adjust experimental conditions to minimize their formation.
Data Presentation
Table 1: Summary of Qualitative Stability and Handling Information for (5-bromo-1H-indol-2-yl)methanol (Inferred from Analogs and General Indole Chemistry)
Parameter
Recommendation/Information
Physical Form
Solid
Recommended Storage (Solid)
-20°C, protected from light and moisture
Recommended Storage (Solution)
-20°C in anhydrous DMSO, protected from light
Recommended Solvents
DMSO, DMF
Light Sensitivity
High - protect from light
pH Stability
Best in neutral pH (6-8); avoid strong acids and bases
Protocol 1: Preparation of a Stock Solution in DMSO
Materials:
(5-bromo-1H-indol-2-yl)methanol (solid)
Anhydrous dimethyl sulfoxide (DMSO)
Amber glass vial
Precision balance
Vortex mixer
Procedure:
Allow the vial of (5-bromo-1H-indol-2-yl)methanol to equilibrate to room temperature before opening to prevent moisture condensation.
Weigh the desired amount of the solid compound using a precision balance and transfer it to an amber glass vial.
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
Vortex the solution until the solid is completely dissolved. Gentle warming (not exceeding 37°C) can be used if necessary, but avoid excessive heat.
Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes.
Store the aliquots at -20°C.
Protocol 2: General Procedure for Assessing Compound Stability by HPLC
Materials:
10 mM stock solution of (5-bromo-1H-indol-2-yl)methanol in DMSO
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
Amber vials
HPLC system with a suitable column (e.g., C18) and UV detector
Procedure:
Prepare a working solution of the compound in the aqueous buffer at the desired final concentration (e.g., 100 µM) by diluting the DMSO stock solution. Ensure the final DMSO concentration is consistent across all samples.
Immediately after preparation (t=0), take an aliquot of the solution and analyze it by HPLC to determine the initial peak area of the compound.
Divide the remaining solution into several amber vials for incubation under different stress conditions (e.g., room temperature, 37°C, exposure to light).
At specified time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot from each condition and analyze it by HPLC.
Calculate the percentage of the compound remaining at each time point relative to the initial concentration at t=0.
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
Mandatory Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: General kinase signaling pathway and inhibition by 5-bromoindole derivatives.
Technical Support Center: Synthesis and Handling of Indole Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the oxidation of indole compounds during s...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the oxidation of indole compounds during synthesis and handling.
Troubleshooting Guides
Problem 1: My reaction mixture or purified indole compound is turning pink, red, or brown.
Question: Why is my indole sample changing color, and what can I do to prevent it?
Answer: A color change to pink, red, or brown is a common visual indicator of indole compound oxidation and potential polymerization.[1] While a slight color change may not significantly impact the bulk purity for some applications, it is a clear sign of degradation. This is due to the electron-rich nature of the indole ring, which makes it susceptible to oxidation, particularly at the C2 and C3 positions.[2]
Immediate Actions:
Assess Purity: Use analytical techniques like TLC, HPLC, or NMR to determine the extent of degradation.
Purification: If the impurity level is unacceptable, repurify the compound. Common methods include:
Column Chromatography: Use silica gel. If the compound appears to degrade on the column (streaking, color change), consider using silica gel deactivated with triethylamine (~1% in the eluent) or switching to a less acidic stationary phase like alumina.[3]
Recrystallization: This is an excellent method for obtaining highly pure material if the crude product is a solid with relatively high purity (>85-90%).[3] Test various solvents to find one where the indole is soluble when hot but sparingly soluble when cold.[3]
Preventative Measures for Future Syntheses:
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen.[4][5][6]
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
Antioxidants: Consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) to the reaction mixture or storage solvent.[1]
Problem 2: I am observing unexpected byproducts in my reaction, and I suspect indole oxidation.
Question: My reaction is giving low yields and multiple spots on TLC. How can I confirm if oxidation is the cause and prevent it?
Answer: Low yields and the formation of multiple byproducts can be due to the oxidation of the starting indole material or intermediates. The indole nucleus is prone to oxidation, which can lead to the formation of oxindoles, isatins, and other degradation products.[2][7]
Troubleshooting Steps:
Characterize Byproducts: Attempt to isolate and characterize the major byproducts using techniques like Mass Spectrometry (MS) and NMR spectroscopy to confirm if they are oxidation products.
Control Experiment: Run a small-scale control reaction where the indole starting material is stirred under the reaction conditions (solvent, temperature) but without the other reagents, under both air and an inert atmosphere. Compare the results by TLC to see if the starting material degrades in the presence of air.
Implement Preventative Strategies:
N-Protection: Protect the indole nitrogen with an electron-withdrawing group (e.g., Boc, Ts). This decreases the electron density of the indole ring, making it more stable to oxidation.[8][9]
Strict Air-Free Techniques: For highly sensitive substrates, use a Schlenk line or a glove box to rigorously exclude oxygen and moisture.[4][5][6][10]
Optimize Reaction Conditions: If possible, run the reaction at a lower temperature to minimize the rate of oxidation.
Frequently Asked Questions (FAQs)
Question 1: What are the ideal storage conditions for indole compounds?
Answer: To minimize oxidation, indole compounds should be stored under the following conditions:
Temperature: Cool temperatures, typically 2-8°C, are recommended. For long-term storage, -20°C is often preferred.[1]
Light: Store in amber or opaque vials to protect from light, as light can promote oxidation.[1]
Atmosphere: For highly sensitive indole derivatives, displace oxygen by storing under an inert atmosphere (e.g., nitrogen or argon).[1]
Question 2: When should I consider using an antioxidant?
Answer: The use of an antioxidant is recommended when:
The indole compound is known to be highly susceptible to oxidation.
The compound will be stored for an extended period.
The compound is dissolved in a solvent that has not been deoxygenated.
The experimental procedure involves conditions that might promote oxidation (e.g., elevated temperatures, exposure to air).[1]
Question 3: Which antioxidants are commonly used for stabilizing indole compounds?
Answer: Butylated hydroxytoluene (BHT) and ascorbic acid are common antioxidants used to stabilize organic compounds.[1] The choice of antioxidant may depend on the specific indole derivative and the solvent system. It is crucial to ensure the chosen antioxidant does not interfere with downstream applications.
Question 4: How do I choose the right N-protecting group to prevent oxidation?
Answer: The selection of an N-protecting group depends on several factors:
Stability to Reaction Conditions: The protecting group must be stable during your planned synthetic steps.
Ease of Removal: Deprotection should be achievable under conditions that do not affect other functional groups in your molecule.
Electronic Effects: Electron-withdrawing groups like Boc (tert-butoxycarbonyl) or Ts (tosyl) decrease the electron density of the indole ring, making it more stable towards oxidation.[8][9] Electron-donating groups like benzyl may have the opposite effect.[8]
Quantitative Data Summary
The following table provides an illustrative comparison of the stability of a generic, oxidation-sensitive indole under various storage conditions over a 3-month period. Note: These are representative values and actual stability will vary based on the specific indole structure.
Storage Condition
Atmosphere
Temperature
Light Exposure
Antioxidant (0.01% BHT)
Estimated Purity after 3 Months
1
Air
25°C (Room Temp)
Ambient Lab Light
No
~85%
2
Air
2-8°C
Dark (Amber Vial)
No
~95%
3
Nitrogen
2-8°C
Dark (Amber Vial)
No
>99%
4
Air
2-8°C
Dark (Amber Vial)
Yes
>99%
5
Nitrogen
-20°C
Dark (Amber Vial)
Yes
>99.5%
Experimental Protocols
Protocol 1: Performing a Reaction Under an Inert Nitrogen Atmosphere (Balloon Technique)
This protocol describes a simple method for excluding air from a reaction. For more rigorous exclusion, a Schlenk line is recommended.
Materials:
Round-bottom flask with a rubber septum
Nitrogen gas cylinder with a regulator
Balloon
Needles (one long, one short)
Syringes for reagent addition
Procedure:
Flame-Dry Glassware: If moisture-sensitive, flame-dry the reaction flask under vacuum and allow it to cool under a stream of nitrogen.
Assemble Apparatus: Add a stir bar and seal the flask with a rubber septum.
Inflate Balloon: Attach a balloon to a hose connected to the nitrogen regulator and inflate it to about 7-8 inches in diameter. Twist the balloon to seal it and attach a needle to the end. Secure the needle in a rubber stopper when not in use.[11]
Flush the Flask: Insert the needle from the nitrogen-filled balloon through the septum. Insert a second, shorter "exit" needle to allow air to escape. Let the nitrogen from the balloon flush the flask for several minutes to displace the air.[11]
Establish Positive Pressure: Remove the exit needle first. The balloon will maintain a slight positive pressure of nitrogen in the flask.
Add Reagents: Add degassed solvents and liquid reagents via syringe. Solids can be added quickly by briefly removing the septum under a positive flow of nitrogen.
Run Reaction: The balloon will stay inflated, indicating a positive pressure of nitrogen throughout the reaction.
Protocol 2: Preparation and Use of a BHT Antioxidant Stock Solution
This protocol provides a method for preparing a butylated hydroxytoluene (BHT) stock solution and adding it to a solution of an indole compound.
Materials:
Butylated hydroxytoluene (BHT)
Anhydrous ethanol or another suitable solvent
Volumetric flasks and pipettes
Procedure:
Part A: Preparing a 1% (w/v) BHT Stock Solution
Weigh 100 mg of BHT.
Transfer the BHT to a 10 mL volumetric flask.
Add the solvent (e.g., ethanol) to dissolve the BHT and then fill to the 10 mL mark. Mix thoroughly.
Store this stock solution in a sealed, amber vial at 2-8°C.
Part B: Adding BHT to an Indole Solution
Determine the desired final concentration of BHT in your indole solution. A common final concentration is 0.01%.[1]
To prepare a 10 mL solution of your indole compound containing 0.01% BHT, add 10 µL of the 1% BHT stock solution to your indole solution as you are making it up to the final volume.[1]
Ensure the BHT is thoroughly mixed into the final solution.
Visualizations
Caption: Simplified pathway of indole oxidation.
Caption: Troubleshooting workflow for indole oxidation.
Caption: Decision tree for selecting a prevention strategy.
Technical Support Center: (5-bromo-1H-indol-2-yl)methanol Production
Welcome to the Technical Support Center for the scalable synthesis of (5-bromo-1H-indol-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for the scalable synthesis of (5-bromo-1H-indol-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the production of this key intermediate. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing (5-bromo-1H-indol-2-yl)methanol on a laboratory scale?
A1: The most prevalent laboratory-scale synthesis involves a two-step process. First, a commercially available substituted toluene is used to synthesize 5-bromo-1H-indole-2-carboxylic acid or its ethyl/methyl ester via methods like the Reissert or Fischer indole synthesis. The second step is the reduction of the carboxylic acid or ester at the C2 position to the corresponding primary alcohol, (5-bromo-1H-indol-2-yl)methanol.
Q2: What are the primary challenges when scaling up the production of (5-bromo-1H-indol-2-yl)methanol?
A2: Scaling up this synthesis presents several key challenges. The initial indole synthesis can be exothermic and prone to tar formation if not properly controlled.[1] The most significant challenge, however, lies in the reduction step, especially when using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄).[2] Issues include managing the highly exothermic reaction and quench, ensuring complete reaction, minimizing side products, and safely handling large quantities of pyrophoric reagents.[3][4] Purification at a larger scale can also be problematic, requiring robust and scalable methods to achieve high purity.
Q3: Are there alternatives to Lithium Aluminum Hydride (LiAlH₄) for the reduction step?
A3: Yes, while LiAlH₄ is a common and powerful reducing agent for esters and carboxylic acids, other reagents can be considered.[1][5] Borane complexes (e.g., BH₃·THF) can reduce carboxylic acids in the presence of some other functional groups.[6] For esters, milder reducing agents like Diisobutylaluminum hydride (DIBAL-H) can sometimes be used, although they may favor the formation of the aldehyde intermediate if not carefully controlled.[6] Catalytic hydrogenation is another possibility, though it may require high pressures and specific catalysts, and could be complicated by the presence of the bromo-substituent.
Q4: What are the critical safety precautions to take when working with LiAlH₄ on a larger scale?
A4: Working with LiAlH₄ at any scale requires stringent safety measures, which become even more critical upon scale-up.[3] Key precautions include:
Inert Atmosphere: All manipulations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture and air, which can lead to fires.[7]
Anhydrous Conditions: Use of thoroughly dried solvents and glassware is mandatory.
Controlled Addition: The LiAlH₄ solution or the substrate should be added slowly and in a controlled manner to manage the reaction exotherm.[3]
Adequate Cooling: A robust cooling system for the reactor is essential to maintain the desired reaction temperature.
Personal Protective Equipment (PPE): Flame-resistant lab coats, safety glasses, and appropriate gloves are required.[7]
Quenching Protocol: A well-defined and tested quenching procedure must be in place to safely neutralize excess LiAlH₄.[8]
Troubleshooting Guides
Issue 1: Low Yield in the Reduction of Ethyl 5-bromo-1H-indole-2-carboxylate with LiAlH₄
Symptom
Possible Cause
Suggested Solution
Incomplete consumption of starting material (ester)
1. Insufficient LiAlH₄: The stoichiometry of the reducing agent may be inadequate due to impurities in the starting material or partial degradation of the LiAlH₄. 2. Poor quality of LiAlH₄: The reagent may have degraded upon storage.
1. Increase LiAlH₄ equivalents: Empirically increase the molar equivalents of LiAlH₄ in small increments (e.g., from 1.5 to 2.0 eq.). 2. Use fresh LiAlH₄: Ensure the LiAlH₄ is a fresh, unopened batch or has been stored under strictly anhydrous conditions. Titrate the LiAlH₄ solution to determine its exact molarity before use.
Formation of 5-bromo-1H-indole-2-carbaldehyde as a major byproduct
1. Insufficient LiAlH₄: If the reaction is quenched prematurely or with insufficient hydride, the aldehyde intermediate may be isolated.[9] 2. Use of a modified, less reactive hydride: If a modified aluminum hydride was used, it might not be potent enough for the second reduction step.[6]
1. Ensure complete reaction: Monitor the reaction by TLC or HPLC until all the intermediate aldehyde is consumed before quenching. 2. Re-evaluate the reducing agent: If not using LiAlH₄, consider if the chosen reagent is suitable for reduction to the alcohol.
Significant amount of starting material recovered after workup
1. Reaction temperature too low: The reaction rate may be too slow at the chosen temperature. 2. Poor solubility of the ester: The starting material may not be fully dissolved in the reaction solvent, limiting its availability for reaction.
1. Increase reaction temperature: Gradually increase the reaction temperature (e.g., from 0 °C to room temperature) while carefully monitoring the exotherm. 2. Use a co-solvent: If solubility is an issue, consider using a co-solvent like THF to ensure the ester is fully dissolved before addition to the LiAlH₄ suspension.
Issue 2: Uncontrolled Exotherm and Safety Concerns During LiAlH₄ Quenching
Symptom
Possible Cause
Suggested Solution
Rapid temperature and pressure increase upon addition of quenching agent
1. Quenching agent added too quickly: Rapid addition of protic solvents like water or alcohols leads to a violent, exothermic reaction with unreacted LiAlH₄.[8] 2. Insufficient cooling: The cooling capacity of the reactor is not adequate for the scale of the reaction. 3. Poor mixing: Inadequate agitation leads to localized "hot spots" where the quenching reaction is uncontrolled.
1. Slow, controlled addition: Add the quenching agent dropwise at a very slow rate using an addition funnel or a syringe pump.[10] 2. Stepwise quench with less reactive solvents: Begin by quenching with a less reactive solvent like ethyl acetate, followed by a slow addition of an alcohol (e.g., isopropanol or methanol), and finally water.[8][11] 3. Ensure efficient cooling and stirring: Use a powerful overhead stirrer and a cooling bath with a large capacity. For larger scales, a jacketed reactor with a chiller is recommended.
Formation of gelatinous aluminum salts that are difficult to filter
Standard water/acid workup: Quenching with water followed by acidification often produces gelatinous aluminum hydroxides that can be problematic for filtration and extraction.
Fieser workup: Employ the Fieser method for quenching, which involves the sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. This procedure is designed to produce granular aluminum salts that are easily filtered.[8] Rochelle's salt workup: After the initial quench of excess LiAlH₄, add a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) and stir vigorously. The tartrate chelates the aluminum salts, breaking up emulsions and facilitating a clean phase separation.[12]
Issue 3: Impurities in the Final (5-bromo-1H-indol-2-yl)methanol Product
Symptom
Possible Cause
Suggested Solution
Presence of a byproduct with a higher Rf on TLC
Over-reduction/hydrogenolysis: On prolonged reaction times or at higher temperatures, the C-Br bond or the indole ring itself may be susceptible to reduction.
Optimize reaction conditions: Reduce the reaction time and maintain a lower temperature. Monitor the reaction closely and quench as soon as the starting material is consumed.
Presence of a byproduct with a similar polarity to the product
Incomplete reaction: Unreacted starting ester or intermediate aldehyde can be difficult to separate from the desired alcohol.
Ensure complete conversion: As mentioned previously, use sufficient LiAlH₄ and monitor the reaction to completion. Optimize purification: A carefully optimized gradient elution in column chromatography or a specific solvent system for recrystallization may be required.
Discolored product (yellow or brown)
Air oxidation: Indole derivatives, especially indole-2-methanols, can be sensitive to air and light, leading to the formation of colored impurities.
Work under an inert atmosphere: Conduct the workup and purification steps under a nitrogen or argon atmosphere where possible. Use antioxidants: A small amount of an antioxidant like BHT (butylated hydroxytoluene) can sometimes be added during workup or storage. Purify by recrystallization: Recrystallization is often effective at removing colored impurities.[13]
Data Presentation
Table 1: Comparison of Common Reducing Agents for the Conversion of Ethyl 5-bromo-1H-indole-2-carboxylate to (5-bromo-1H-indol-2-yl)methanol
Reducing Agent
Typical Equivalents
Solvent
Temperature (°C)
Pros
Cons
LiAlH₄
1.5 - 2.0
THF, Diethyl ether
0 to RT
High reactivity, reduces both esters and carboxylic acids effectively.[14]
Highly pyrophoric, very exothermic quench, requires strict anhydrous conditions.[2]
DIBAL-H
2.0 - 3.0
Toluene, THF
-78 to 0
More selective than LiAlH₄, soluble in hydrocarbons.[5]
Can be difficult to drive to the alcohol, may stop at the aldehyde.[6]
BH₃·THF
1.0 - 1.5
THF
0 to Reflux
Good for reducing carboxylic acids, less reactive with esters than LiAlH₄.
May be slow for ester reduction, requires acidic workup to decompose borane complexes.
NaBH₄/Lewis Acid
2.0 - 4.0 (NaBH₄)
Alcohols, THF
RT to Reflux
Milder and safer to handle than LiAlH₄.
Often requires a Lewis acid co-reagent to reduce esters, may have lower yields.
Experimental Protocols
Protocol 1: Synthesis of (5-bromo-1H-indol-2-yl)methanol via LiAlH₄ Reduction
Materials:
Ethyl 5-bromo-1H-indole-2-carboxylate
Lithium Aluminum Hydride (LiAlH₄)
Anhydrous Tetrahydrofuran (THF)
Ethyl acetate
Saturated aqueous solution of Rochelle's salt (Sodium potassium tartrate)
Anhydrous Magnesium Sulfate (MgSO₄)
Hexanes
Ethyl Acetate
Procedure:
Reaction Setup: A multi-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with LiAlH₄ (1.5 equivalents) and anhydrous THF. The suspension is cooled to 0 °C in an ice bath.
Substrate Addition: A solution of ethyl 5-bromo-1H-indole-2-carboxylate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.
Reaction Monitoring: The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is no longer visible.
Quenching: The reaction flask is cooled back to 0 °C. The reaction is carefully quenched by the slow, dropwise addition of ethyl acetate to consume the excess LiAlH₄. This is followed by the slow, dropwise addition of a saturated aqueous solution of Rochelle's salt.
Workup: The mixture is stirred vigorously at room temperature until two clear layers form (this may take several hours). The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x volume). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.
Purification: The crude solid is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or methanol/water).[13]
Visualizations
Caption: Experimental workflow for the synthesis of (5-bromo-1H-indol-2-yl)methanol.
Caption: Troubleshooting decision tree for low yield in (5-bromo-1H-indol-2-yl)methanol synthesis.
Technical Support Center: Optimization of HPLC Methods for Indole-2-Methanol Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatograp...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) methods for indole-2-methanol analogs.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC analysis of indole-2-methanol analogs, presented in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My peaks for indole-2-methanol analogs are showing significant tailing. What are the likely causes and how can I resolve this?
A: Peak tailing for indole compounds is a common issue, often stemming from secondary interactions with the stationary phase.[1][2] The primary causes and solutions are outlined below:
Secondary Silanol Interactions: The nitrogen in the indole ring can interact with acidic silanol groups on the silica-based stationary phase, leading to tailing.[2]
Solution:
Use an End-Capped Column: Select a column where the residual silanol groups are chemically bonded with a small organic molecule.
Lower Mobile Phase pH: Adjust the mobile phase pH to be 2-3 units below the pKa of your analyte. For many indole analogs, a starting pH of ≤ 2.5 can be effective.[3] This protonates the silanol groups, reducing unwanted interactions.
Add a Mobile Phase Modifier: Incorporate a competing base, such as triethylamine (TEA), into your mobile phase to mask the silanol groups.
Column Overload: Injecting too much sample can saturate the stationary phase.
Solution: Reduce the injection volume or dilute the sample. A 1-to-10 dilution can often resolve the issue.
Column Contamination: A contaminated guard or analytical column can lead to distorted peaks.
Solution: Flush the column with a strong solvent or replace the guard column if one is in use.
Q: I am observing peak fronting in my chromatograms. What could be the cause?
A: Peak fronting is typically caused by sample overload or issues with the sample solvent.
Sample Overload: Injecting a sample that is too concentrated is a common cause of peak fronting.
Solution: Dilute the sample and reinject.
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move too quickly through the initial part of the column.
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will dissolve the sample.
Issue 2: Baseline Irregularities (Noise, Drift, or Ghost Peaks)
Q: My baseline is noisy. What are the common causes and solutions?
A: Baseline noise can originate from several sources within the HPLC system.[4]
Air Bubbles: Air bubbles in the mobile phase or detector can cause significant noise.
Solution: Degas the mobile phase using sonication, vacuum, or helium sparging. Purge the pump to remove any trapped air.[5]
Contaminated Mobile Phase: Impurities in the solvents can contribute to a noisy baseline.
Solution: Use HPLC-grade solvents and prepare fresh mobile phases daily. Filter the mobile phase before use.[4]
Detector Lamp Issues: An aging or unstable detector lamp can be a source of noise.
Solution: Replace the detector lamp if it is nearing the end of its lifespan.
Q: I am experiencing baseline drift. How can I troubleshoot this?
A: Baseline drift is often related to changes in the mobile phase or temperature.[6]
Mobile Phase Composition Changes: Inaccurate mixing of gradient solvents or degradation of the mobile phase can cause drift.
Solution: Ensure the mobile phase is well-mixed and freshly prepared. For gradient elution, ensure the pump is functioning correctly.
Temperature Fluctuations: Changes in the ambient temperature or inconsistent column heating can lead to baseline drift.
Solution: Use a column oven to maintain a stable temperature.[5][7]
Column Equilibration: Insufficient equilibration time for the column with the mobile phase can cause drift at the beginning of a run.
Solution: Allow adequate time for the column to equilibrate before starting the analysis.[5]
Q: What are ghost peaks and how can I eliminate them?
A: Ghost peaks are unexpected peaks that appear in the chromatogram, often due to contamination or carryover from previous injections.
Solution:
Run a blank injection (injecting only the mobile phase) to confirm the presence of ghost peaks.
Clean the injector and sample loop.
Ensure that the mobile phase and sample preparation solvents are free of contaminants.
Frequently Asked Questions (FAQs)
Method Development and Optimization
Q1: What is a good starting point for an HPLC method for indole-2-methanol analogs?
A1: A robust starting point is to use a reversed-phase C18 column with a gradient elution. The mobile phase can consist of acetonitrile and water, both containing an acidic modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[8] A typical UV detection wavelength for indole compounds is around 280 nm, though scanning the UV spectrum of your specific analog is recommended to find the optimal wavelength.[9][10]
Q2: How do I choose the right column for my indole-2-methanol analogs?
A2: The choice of stationary phase is crucial for achieving good separation.
C18 Columns: These are the most common and a good starting point for reversed-phase separation of moderately non-polar compounds like indole-2-methanol analogs.
Phenyl-Hexyl Columns: These can offer different selectivity for aromatic compounds due to π-π interactions and may be beneficial for separating closely related analogs or isomers.
End-Capped Columns: To minimize peak tailing from silanol interactions, it is highly recommended to use end-capped columns.[1]
Q3: Should I use isocratic or gradient elution?
A3: The choice depends on the complexity of your sample.
Isocratic Elution: This uses a constant mobile phase composition and is suitable for simple mixtures where the analytes have similar retention properties. It is often simpler to set up and more reproducible.
Gradient Elution: This involves changing the mobile phase composition during the run, typically by increasing the percentage of the organic solvent.[11] It is preferred for complex mixtures with a wide range of polarities as it can improve peak resolution and reduce analysis time. For method development with unknown samples, starting with a broad gradient is recommended.[11][12]
Sample Preparation
Q4: What are the key considerations for sample preparation of indole-2-methanol analogs?
A4: Proper sample preparation is essential for accurate and reproducible results.
Solubility: Dissolve the sample in a solvent that is compatible with the mobile phase, preferably the initial mobile phase composition.[13] If a stronger solvent is required for solubility, use the minimum amount necessary.
Filtration: Filter all samples through a 0.22 or 0.45 µm syringe filter before injection to remove particulates that can clog the column.
Matrix Effects: For samples from complex matrices like plasma or tissue extracts, sample clean-up steps such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering components.[14][15]
Quantitative Data Summary
The following tables provide example data for the optimization of an HPLC method for a hypothetical indole-2-methanol analog.
Table 1: Effect of Mobile Phase Modifier on Peak Tailing
Mobile Phase Composition (Acetonitrile:Water with Modifier)
Tailing Factor
50:50
2.1
50:50 with 0.1% Formic Acid
1.5
50:50 with 0.1% Trifluoroacetic Acid (TFA)
1.2
50:50 with 0.1% Triethylamine (TEA)
1.3
Table 2: Influence of Stationary Phase on Retention Time
Stationary Phase
Retention Time (minutes)
C18 (5 µm, 4.6 x 150 mm)
8.5
C8 (5 µm, 4.6 x 150 mm)
6.2
Phenyl-Hexyl (5 µm, 4.6 x 150 mm)
9.1
Table 3: Example Gradient Elution Program
Time (minutes)
% Acetonitrile
% Water (with 0.1% Formic Acid)
0.0
20
80
15.0
80
20
17.0
80
20
17.1
20
80
20.0
20
80
Experimental Protocols
Protocol 1: General HPLC Method for Indole-2-Methanol Analogs
Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase:
Solvent A: 0.1% Formic acid in water.
Solvent B: 0.1% Formic acid in acetonitrile.
Gradient Program: See Table 3 for an example.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV detection at 280 nm.
Injection Volume: 10 µL.
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 20% acetonitrile in water with 0.1% formic acid) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Visualizations
Caption: A typical experimental workflow for HPLC analysis.
Caption: Simplified diagram of an indole signaling pathway.
Caption: A logical workflow for troubleshooting HPLC issues.
A Comparative Guide to the Analytical Characterization of (5-bromo-1H-indol-2-yl)methanol
This guide provides a comprehensive comparison of analytical methods for the characterization of (5-bromo-1H-indol-2-yl)methanol, a key intermediate in the synthesis of various biologically active compounds. The intended...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a comprehensive comparison of analytical methods for the characterization of (5-bromo-1H-indol-2-yl)methanol, a key intermediate in the synthesis of various biologically active compounds. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This guide will objectively compare the performance of various analytical techniques with supporting data and detailed methodologies.
For a thorough comparison, (5-bromo-1H-indol-2-yl)methanol is compared with its non-brominated parent compound, Indole-2-methanol, and another halogen-substituted analog, (5-chloro-1H-indol-2-yl)methanol.
Data Presentation
The following tables summarize the key analytical data for (5-bromo-1H-indol-2-yl)methanol and its selected alternatives.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data
Comparative Guide to Purity Analysis of (5-bromo-1H-indol-2-yl)methanol: HPLC-UV and Alternatives
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like (5-bromo-1H-indol-2-yl)methanol is a critical step in ensuring the safety and efficacy of the...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like (5-bromo-1H-indol-2-yl)methanol is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a detailed comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) as a primary method for purity analysis against other common analytical techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely adopted technique for the purity assessment of pharmaceutical compounds due to its high resolving power, sensitivity, and reproducibility.[1] A reverse-phase HPLC method is particularly well-suited for separating (5-bromo-1H-indol-2-yl)methanol from its potential impurities.
Detailed Experimental Protocol: HPLC-UV Analysis
This protocol is a comprehensive starting point for the HPLC-UV analysis of (5-bromo-1H-indol-2-yl)methanol, derived from established methods for similar indole derivatives.[2][3]
1. Instrumentation and Materials:
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Standard Solution: Accurately weigh and dissolve the (5-bromo-1H-indol-2-yl)methanol reference standard in methanol to a final concentration of 1 mg/mL. Further dilute with the mobile phase to a working concentration (e.g., 0.1 mg/mL).
Sample Solution: Prepare the sample to be analyzed in the same manner as the standard solution.
4. Data Analysis:
The purity of (5-bromo-1H-indol-2-yl)methanol is determined by calculating the peak area percentage of the main peak relative to the total peak area of all detected components.
comparative study of synthesis routes for halogenated indoles
For Researchers, Scientists, and Drug Development Professionals The indole nucleus is a privileged scaffold in a vast array of pharmaceuticals and natural products. The introduction of halogen atoms onto this heterocycli...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in a vast array of pharmaceuticals and natural products. The introduction of halogen atoms onto this heterocyclic core can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, the development of efficient and regioselective methods for the synthesis of halogenated indoles is of paramount importance in medicinal chemistry and drug discovery. This guide provides a comparative overview of the most common and effective synthesis routes for accessing these valuable compounds, supported by experimental data and detailed protocols.
Direct Electrophilic Halogenation
Direct electrophilic halogenation is the most straightforward method for introducing a halogen atom onto the indole ring. The high electron density of the indole nucleus, particularly at the C3 position, makes it susceptible to attack by electrophilic halogenating agents.
Key Features:
Regioselectivity: Generally proceeds with high regioselectivity at the C3 position. If the C3 position is blocked, halogenation may occur at other positions, such as C2 or on the benzene ring, depending on the reaction conditions and the substituents present.
Reactivity: The reactivity of the indole nucleus towards electrophilic attack is influenced by the nature of the substituents on the ring. Electron-donating groups enhance reactivity, while electron-withdrawing groups decrease it.
Common Reagents: N-Halosuccinimides (NCS, NBS), molecular halogens (Br₂, I₂), and other sources of electrophilic halogens are commonly employed.
General Procedure for C3-Chlorination using N-Chlorosuccinimide (NCS):
To a solution of the indole (1.0 eq) in anhydrous acetonitrile (0.1 M) in a round-bottom flask equipped with a magnetic stir bar, add N-chlorosuccinimide (1.1 eq) in one portion at room temperature under a nitrogen atmosphere.[1]
Stir the reaction mixture at room temperature for 2-4 hours.[1]
Monitor the progress of the reaction by TLC.
Upon completion, the reaction mixture is typically concentrated under reduced pressure.
The residue is then purified by column chromatography on silica gel to afford the desired 3-chloroindole.
General Procedure for C3-Bromination using N-Bromosuccinimide (NBS):
To a stirred solution of the indole (1.3 mmol) in CH₂Cl₂ (2 mL) was added NBS (0.1 mmol).[2]
The reaction mixture was then warmed to 40 °C with continuous stirring until the completion of the reaction as monitored by TLC.[2]
Upon completion, the reaction mixture was diluted with water and extracted with CH₂Cl₂.[2]
The combined organic layers are washed with brine and dried over anhydrous MgSO₄.
The solvent is removed under reduced pressure, and the crude residue is purified by flash chromatography on silica gel to afford the pure 3-bromoindole.[2]
Bartoli Indole Synthesis
The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles, including 7-haloindoles, from ortho-substituted nitroarenes and vinyl Grignard reagents.[5][6][7]
Substrate Scope: Requires an ortho-substituent on the nitroarene, with bulkier substituents often leading to higher yields.[6][8] A variety of ortho-substituents, including halogens (F, Cl, Br, I), are well-tolerated.[8]
Reagents: Typically requires three equivalents of a vinyl Grignard reagent.[6][7]
General Procedure for the Synthesis of 7-Haloindoles:
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place the ortho-halonitroarene (1.0 eq) and dissolve it in anhydrous tetrahydrofuran (THF).[5]
Cool the solution to a low temperature (typically -40 to -20 °C) using a dry ice/acetone or ice/salt bath.[5]
Slowly add the vinyl Grignard reagent (3.0 eq) via the dropping funnel while maintaining the low temperature.
After the addition is complete, stir the reaction mixture at the same temperature for a specified time (e.g., 20 minutes to 1 hour).[10]
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[5][10]
Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[10]
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the 7-haloindole.
Larock Indole Synthesis
The Larock indole synthesis is a palladium-catalyzed heteroannulation reaction between an ortho-haloaniline and a disubstituted alkyne to produce 2,3-disubstituted indoles.[11][12]
Key Features:
Versatility: Allows for the synthesis of a wide variety of 2,3-disubstituted indoles.[11][12]
Substrate Scope: Tolerates a broad range of functional groups on both the aniline and the alkyne.[11] The reaction can be performed with o-iodo-, o-bromo-, and even o-chloroanilines under modified conditions.[12]
Regioselectivity: The regioselectivity is generally high, with the larger substituent of an unsymmetrical alkyne typically ending up at the C2 position of the indole.[11][13]
General Procedure for the Synthesis of 2,3-Disubstituted Indoles:
To a reaction vessel, add the o-haloaniline (1.0 eq), the alkyne (1.2-2.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a ligand if required (e.g., PPh₃).[12]
Add the base (e.g., K₂CO₃, NaOAc) and any additives (e.g., LiCl).[12]
Add the appropriate anhydrous solvent (e.g., DMF, NMP, or toluene) under an inert atmosphere.
Heat the reaction mixture to the specified temperature (typically 80-130 °C) and stir for the required time (usually several hours).
Monitor the reaction progress by TLC or GC-MS.
After completion, cool the reaction mixture to room temperature and dilute with water.
Extract the product with an organic solvent.
Wash the combined organic layers, dry over an anhydrous salt, and concentrate in vacuo.
Purify the residue by column chromatography to obtain the desired 2,3-disubstituted indole.
Hemetsberger Indole Synthesis
The Hemetsberger synthesis involves the thermal decomposition of an α-azido-β-aryl-acrylate ester to form an indole-2-carboxylate.[16] This method is particularly useful for preparing indoles with specific substitution patterns that may be difficult to access through other routes.
Key Features:
Product: Yields indole-2-carboxylates.
Precursors: The starting α-azido-β-aryl-acrylate esters are typically prepared via a Knoevenagel condensation between an aromatic aldehyde and an azidoacetate.[17]
Conditions: The key step is a thermal cyclization, often carried out in a high-boiling solvent like xylene or toluene.[17]
Two-Step General Procedure for the Synthesis of Halogenated Indole-2-carboxylates:
Step 1: Synthesis of the α-Azido-β-(haloaryl)-acrylate Ester (Knoevenagel Condensation)
To a solution of sodium ethoxide in ethanol, add the halogen-substituted benzaldehyde (1.0 eq) and ethyl azidoacetate (1.1 eq) at 0 °C.[17]
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
Pour the reaction mixture into ice-water and extract the product with an organic solvent.
Wash the organic layer, dry, and concentrate to obtain the crude acrylate ester, which can often be used in the next step without further purification.[17]
Dissolve the crude α-azido-β-(haloaryl)-acrylate ester in a high-boiling solvent such as xylene or toluene.[17]
Heat the solution to reflux for several hours until the evolution of nitrogen gas ceases and the reaction is complete (monitored by TLC).
Cool the reaction mixture and remove the solvent under reduced pressure.
Purify the residue by column chromatography to afford the desired halogenated indole-2-carboxylate.
Visualization of Synthesis Strategies
Logical Relationship of Synthesis Routes
Caption: Major synthetic pathways to halogenated indoles.
Experimental Workflow for Bartoli Synthesis
Caption: Step-by-step workflow for the Bartoli indole synthesis.
Conclusion
The synthesis of halogenated indoles can be achieved through a variety of methods, each with its own advantages and limitations. Direct electrophilic halogenation offers a quick and often high-yielding route to 3-haloindoles. The Bartoli synthesis provides a unique and reliable method for accessing 7-haloindoles. For the construction of more complex, 2,3-disubstituted indoles, the Larock synthesis is a versatile and powerful tool. Finally, the Hemetsberger synthesis offers a pathway to valuable indole-2-carboxylate building blocks. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the functional group tolerance required for the target molecule. This guide provides a solid foundation for researchers to make informed decisions in the design and execution of synthetic routes to this important class of compounds.
Validating the Structure of (5-bromo-1H-indol-2-yl)methanol: A Comparative NMR Spectroscopy Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of expected Nuclear Magnetic Resonance (NMR) spectroscopic data for the validation of the (5-bromo-1H-indol-2-yl)methanol structure, supported by detailed experimental protocols and data from closely related analogs.
The structural elucidation of heterocyclic compounds like (5-bromo-1H-indol-2-yl)methanol relies heavily on modern spectroscopic techniques, with NMR being the gold standard for providing detailed information about the carbon-hydrogen framework. This guide presents a predicted NMR dataset for the target molecule, derived from the analysis of structurally similar compounds, to serve as a benchmark for experimental verification.
Predicted NMR Data for (5-bromo-1H-indol-2-yl)methanol
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for (5-bromo-1H-indol-2-yl)methanol. These predictions are based on data from 5-bromo-3-methyl-1H-indole and (1H-indol-2-yl)methanol, providing a robust model for comparison with experimental data.
Table 1: Predicted ¹H NMR Data for (5-bromo-1H-indol-2-yl)methanol (in CDCl₃)
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
H1 (NH)
~ 8.2 - 8.5
br s
-
H4
~ 7.8 - 8.0
d
~ 1.5 - 2.0
H7
~ 7.2 - 7.4
d
~ 8.5 - 9.0
H6
~ 7.2 - 7.3
dd
J ≈ 8.5, 2.0
H3
~ 6.3 - 6.5
s
-
CH₂
~ 4.8 - 5.0
s
-
OH
Variable
br s
-
Table 2: Predicted ¹³C NMR Data for (5-bromo-1H-indol-2-yl)methanol (in CDCl₃)
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
C7a
~ 135 - 137
C2
~ 138 - 140
C3a
~ 129 - 131
C4
~ 124 - 126
C6
~ 123 - 125
C7
~ 112 - 114
C5
~ 113 - 115
C3
~ 100 - 102
CH₂
~ 58 - 62
Experimental Protocols
To acquire high-quality NMR spectra for the validation of (5-bromo-1H-indol-2-yl)methanol, the following experimental protocols are recommended.
Sample Preparation
Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
Solvent: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical, and CDCl₃ is a common starting point for many organic molecules. Other solvents like DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue, but chemical shifts will vary.
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
NMR Data Acquisition
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve good signal dispersion and resolution.
¹H NMR Spectroscopy:
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
Spectral Width: 0-16 ppm.
Acquisition Time: 2-4 seconds.
Relaxation Delay: 1-5 seconds.
Number of Scans: 16-64 scans.
¹³C NMR Spectroscopy:
Pulse Program: A standard proton-decoupled pulse experiment (e.g., zgpg30 on Bruker instruments).
Spectral Width: 0-220 ppm.
Acquisition Time: 1-2 seconds.
Relaxation Delay: 2-5 seconds.
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
2D NMR Spectroscopy (for unambiguous assignment):
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond carbon-proton correlations.
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) carbon-proton correlations, which is crucial for assigning quaternary carbons and piecing together the molecular structure.
Structural Validation Workflow
The following diagram illustrates the logical workflow for validating the structure of (5-bromo-1H-indol-2-yl)methanol using NMR spectroscopy.
Caption: Workflow for NMR-based structural validation.
Key NMR Correlations for Structure Confirmation
The following diagram illustrates the key HMBC (Heteronuclear Multiple Bond Correlation) and COSY (Correlation Spectroscopy) correlations expected for (5-bromo-1H-indol-2-yl)methanol that would definitively confirm its structure.
Caption: Key 2D NMR correlations for structure confirmation.
By comparing the experimentally obtained NMR spectra with the predicted data and observing the key correlations outlined above, researchers can confidently validate the structure of (5-bromo-1H-indol-2-yl)methanol. This systematic approach ensures the integrity of the compound for subsequent use in drug discovery and development workflows.
Validation
A Comparative Analysis of the Biological Activity of (5-bromo-1H-indol-2-yl)methanol and Other Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals The indole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous natural products and synthetic compoun...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] The functionalization of the indole ring at various positions can significantly modulate the biological profile of the resulting derivatives. This guide provides a comparative overview of the biological activity of (5-bromo-1H-indol-2-yl)methanol alongside other relevant indole derivatives, with a focus on their anticancer and antimicrobial properties. The inclusion of a bromine atom at the 5-position and a hydroxymethyl group at the 2-position of the indole nucleus imparts distinct physicochemical properties that can influence their interaction with biological targets.
Comparative Analysis of Anticancer Activity
Indole derivatives have been extensively investigated for their potential as anticancer agents, targeting various hallmarks of cancer.[3] The substitution pattern on the indole ring plays a crucial role in defining their potency and mechanism of action. While specific cytotoxic data for (5-bromo-1H-indol-2-yl)methanol is not extensively documented in publicly available literature, we can infer its potential activity by examining structurally related compounds, particularly those with substitutions at the C2, C3, and C5 positions.
Many 5-bromoindole derivatives have demonstrated significant anticancer activity, often attributed to the inhibition of key protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][4] The presence of the bromine atom at the 5-position is often associated with enhanced biological activity.[1]
Below is a summary of the cytotoxic activity of various indole derivatives against several human cancer cell lines. This data provides a quantitative basis for comparing the potential efficacy of different structural modifications.
Table 1: Cytotoxicity of Selected Indole Derivatives Against Human Cancer Cell Lines
Note: IC50 is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Comparative Analysis of Antimicrobial Activity
Indole derivatives also exhibit a broad spectrum of antimicrobial activities against various pathogenic bacteria and fungi.[9][10] The mechanism of action often involves the disruption of bacterial cell membranes or the inhibition of essential enzymes. The presence of a halogen, such as bromine, on the indole ring has been shown to enhance antimicrobial potency.
The following table summarizes the minimum inhibitory concentration (MIC) values for several indole derivatives against a range of microorganisms.
Table 2: Antimicrobial Activity of Selected Indole Derivatives
Note: MIC is the minimum inhibitory concentration, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines for key assays used to evaluate the biological activity of indole derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[12][13]
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[12]
Compound Treatment: Treat the cells with serial dilutions of the indole derivative for a specified period (e.g., 48-72 hours).[12]
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.[13]
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12]
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]
Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.[12]
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[14]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.
Procedure:
Preparation of Antimicrobial Agent: Prepare a stock solution of the indole derivative and create serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (or other appropriate broth).[11]
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted antimicrobial agent.
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for bacteria).[14]
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[11]
Signaling Pathways and Experimental Workflows
The biological effects of indole derivatives are often mediated through their interaction with specific cellular signaling pathways. For instance, many anticancer indole derivatives have been shown to modulate pathways that regulate cell proliferation, apoptosis, and angiogenesis.
Potential Signaling Pathway Modulated by Indole Derivatives
Indole-3-carbinol and its derivatives have been reported to affect the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[5][15] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Caption: Potential signaling pathway modulated by indole derivatives.
Generalized Workflow for Biological Evaluation
The evaluation of a novel compound's biological activity typically follows a structured workflow, from initial screening to more detailed mechanistic studies.
Caption: Generalized workflow for the biological evaluation of novel compounds.
Comparative Guide to Analytical Methods for the Quantification of (5-bromo-1H-indol-2-yl)methanol
This guide provides a comparative overview of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the quantitative analysis of (5-...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a comparative overview of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the quantitative analysis of (5-bromo-1H-indol-2-yl)methanol. The information presented is intended for researchers, scientists, and drug development professionals seeking to establish a robust analytical method for this compound.
Introduction
(5-bromo-1H-indol-2-yl)methanol is an indole derivative of interest in pharmaceutical research. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic, metabolism, and toxicology studies. LC-MS/MS is a powerful and widely adopted technique for bioanalysis due to its high sensitivity and selectivity.[1][2] This guide outlines a robust LC-MS/MS method and compares its performance characteristics with a conventional HPLC-UV method, providing detailed experimental protocols and supporting data.
Method Comparison
The choice of analytical method depends on the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Feature
LC-MS/MS
HPLC-UV
Principle
Separation by chromatography, detection by mass-to-charge ratio of fragmented ions.
Separation by chromatography, detection by UV absorbance.
Sensitivity
High (pg/mL to ng/mL)
Moderate (ng/mL to µg/mL)
Selectivity
Very High (based on precursor and product ion masses)
Moderate (risk of interference from co-eluting compounds)
Linear Range
Wide
Moderate
Matrix Effects
Can be significant, requires careful management.
Generally less susceptible to ion suppression/enhancement.
Development Time
More complex and time-consuming.
Relatively straightforward.
Cost
Higher initial instrument cost and maintenance.
Lower instrument cost.
Quantitative Performance Data
The following tables summarize the typical quantitative performance parameters for the LC-MS/MS and HPLC-UV methods for the analysis of (5-bromo-1H-indol-2-yl)methanol in human plasma. These values are based on established methods for similar indole-containing compounds.[3][4][5][6]
Table 1: LC-MS/MS Method Performance
Parameter
Result
Linearity (r²)
> 0.995
Lower Limit of Quantification (LLOQ)
0.1 ng/mL
Upper Limit of Quantification (ULOQ)
1000 ng/mL
Intra-day Precision (%RSD)
< 10%
Inter-day Precision (%RSD)
< 12%
Accuracy (%Bias)
± 15%
Recovery
> 85%
Table 2: HPLC-UV Method Performance
Parameter
Result
Linearity (r²)
> 0.99
Lower Limit of Quantification (LLOQ)
10 ng/mL
Upper Limit of Quantification (ULOQ)
5000 ng/mL
Intra-day Precision (%RSD)
< 15%
Inter-day Precision (%RSD)
< 15%
Accuracy (%Bias)
± 20%
Recovery
> 80%
Experimental Protocols
LC-MS/MS Method Protocol
1. Sample Preparation (Protein Precipitation)
To 100 µL of plasma sample, add 10 µL of internal standard working solution (e.g., a deuterated analog of the analyte).
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[3][5]
Vortex for 1 minute.
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
A Comparative Analysis of 5-Bromoindole and 5-Chloroindole Reactivity: A Guide for Researchers
In the landscape of medicinal chemistry and drug development, the indole scaffold is a cornerstone for the synthesis of novel therapeutics. Halogenated indoles, particularly at the 5-position, serve as versatile precurso...
Author: BenchChem Technical Support Team. Date: December 2025
In the landscape of medicinal chemistry and drug development, the indole scaffold is a cornerstone for the synthesis of novel therapeutics. Halogenated indoles, particularly at the 5-position, serve as versatile precursors for a multitude of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides an in-depth comparative analysis of the reactivity of two widely used halogenated indoles: 5-bromoindole and 5-chloroindole. By presenting quantitative experimental data, detailed protocols, and visual workflows, this document aims to inform strategic decisions in substrate selection and reaction optimization.
Core Reactivity Principles: The Carbon-Halogen Bond
The fundamental difference in the chemical behavior of 5-bromoindole and 5-chloroindole lies in the inherent properties of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, a critical step is the oxidative addition of the aryl halide to the palladium(0) catalyst. The reactivity of aryl halides in this step follows the order of decreasing carbon-halogen bond strength: C-I > C-Br > C-Cl > C-F.[1] This principle dictates that the weaker carbon-bromine bond in 5-bromoindole undergoes oxidative addition more readily than the stronger carbon-chlorine bond in 5-chloroindole.[1] Consequently, 5-bromoindole is generally the more reactive substrate, often necessitating milder reaction conditions, shorter reaction times, and lower catalyst loadings to achieve yields comparable to its chloro-analogue.[1]
Physicochemical Properties at a Glance
Beyond reactivity, the choice between a bromine or chlorine substituent imparts distinct physicochemical properties to the indole core. These differences can be crucial for modulating a compound's pharmacokinetic and pharmacodynamic profile.
Both halogens are electron-withdrawing through induction, influencing the reactivity of the indole ring.[4]
Comparative Performance in Key Cross-Coupling Reactions
The enhanced reactivity of 5-bromoindole is evident across a range of palladium-catalyzed cross-coupling reactions that are pivotal in modern synthetic chemistry. While direct side-by-side comparisons under identical conditions are not always available in the literature, the following tables summarize representative data to illustrate the general reactivity trends.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. 5-bromoindole typically affords high yields under milder conditions compared to 5-chloroindole, which often requires more specialized and forcing conditions to achieve efficient coupling.[1]
For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is a powerful tool. The reactivity difference between 5-bromoindole and 5-chloroindole is also pronounced in this transformation.[1]
Feature
5-Bromoindole
5-Chloroindole
General Reactivity
Readily undergoes amination with a wide range of amines.[1]
More challenging substrate, often requiring careful optimization of catalyst and ligand.[1]
Typical Catalyst System
Pd₂(dba)₃ with bulky phosphine ligands (e.g., XPhos, Xantphos).[4]
Similar to bromo-derivative, but often requires higher catalyst loading.[1]
Yields
Good to excellent.
Can be moderate to good with careful optimization.
Table 3: Representative Data for Buchwald-Hartwig Amination
Suzuki-Miyaura Coupling of 5-Bromoindole (General Protocol)
Materials:
5-Bromoindole
Arylboronic acid (1.2 - 1.5 equivalents)
Palladium(II) acetate (Pd(OAc)₂)
SPhos (ligand)
Potassium carbonate (K₂CO₃)
Water:Acetonitrile mixture (4:1)
Ethyl acetate
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Reaction vial with a stir bar
Standard laboratory glassware
Procedure:
To a reaction vial, add 5-bromoindole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).[1]
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.005 equiv.) and SPhos (0.005 equiv.) in the water:acetonitrile solvent mixture.[1]
Add the catalyst solution to the reaction vial containing the solids.[1]
Seal the vial and stir the mixture at 37 °C for 18 hours.[1]
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer.[1]
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.[1]
Concentrate the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylindole.[1]
Buchwald-Hartwig Amination of 5-Bromoindole (General Protocol)
Add 5-bromoindole, cesium carbonate, Pd₂(dba)₃, and Xantphos to an oven-dried Schlenk tube.[4]
Evacuate and backfill the tube with argon (repeat three times).[4]
Add anhydrous dioxane, followed by the amine (e.g., morpholine).[4]
Seal the tube and heat the mixture in an oil bath at 100-110 °C for 12-24 hours.[4]
Monitor the reaction by TLC or LC-MS.
Upon completion, cool the mixture to room temperature.
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.[4]
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.[4]
Concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by column chromatography.[4]
Visualizing the Chemistry
To further elucidate the processes discussed, the following diagrams depict a generalized palladium-catalyzed cross-coupling cycle and a typical experimental workflow for a comparative analysis.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Experimental workflow for comparative analysis of reactivity.
A Comparative Spectroscopic Guide to Key Intermediates in Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals The synthesis of the indole nucleus is a cornerstone of medicinal chemistry and drug development, forming the backbone of numerous pharmaceuticals and biolo...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The synthesis of the indole nucleus is a cornerstone of medicinal chemistry and drug development, forming the backbone of numerous pharmaceuticals and biologically active compounds. The Fischer, Bischler-Möhlau, and Reissert indole syntheses are classical and enduring methods for constructing this vital heterocyclic motif. The ability to effectively monitor the progress of these reactions and characterize their intermediates is crucial for optimizing reaction conditions, ensuring product purity, and gaining deeper mechanistic insights. This guide provides a comparative analysis of the spectroscopic data for key intermediates in these three common indole synthesis pathways, supported by experimental protocols and workflow visualizations.
Spectroscopic Data Comparison of Indole Synthesis Intermediates
The following tables summarize the characteristic spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for the pivotal intermediates in the Fischer, Bischler-Möhlau, and Reissert indole syntheses. This data is essential for identifying the formation of these transient species and for distinguishing between different synthetic routes.
Table 1: Spectroscopic Data for the Phenylhydrazone/Enamine Intermediate in the Fischer Indole Synthesis
The initial step of the Fischer indole synthesis involves the condensation of a phenylhydrazine with a ketone or aldehyde to form a phenylhydrazone, which is in equilibrium with its reactive enamine tautomer. The spectroscopic data reflects the characteristics of this equilibrium mixture.
Molecular ion peak corresponding to the phenylhydrazone. Common fragments include loss of the alkylidene group and cleavage of the N-N bond.[1][2]
Molecular ion peak is the same as the phenylhydrazone. Fragmentation may show differences in the relative abundance of certain fragments.
Table 2: Spectroscopic Data for the α-Arylaminoketone Intermediate in the Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis proceeds through the formation of an α-arylaminoketone, typically generated from the reaction of an α-haloketone with an aniline derivative.
Molecular ion peak. Characteristic fragmentation includes α-cleavage at the carbonyl group and cleavage of the C-N bond.
Table 3: Spectroscopic Data for the o-Nitrophenylpyruvate Intermediate in the Reissert Indole Synthesis
The Reissert synthesis commences with the condensation of an o-nitrotoluene with diethyl oxalate to yield an o-nitrophenylpyruvic acid ester, a key intermediate that undergoes reductive cyclization.
Molecular ion peak. Fragmentation patterns often show the loss of the ethoxycarbonyl group and the nitro group.
Experimental Protocols
Standard spectroscopic techniques are employed for the characterization of these intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) with tetramethylsilane (TMS) as an internal standard. For ¹H NMR, standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. For ¹³C NMR, a proton-decoupled sequence is used with a 45° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy:
IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. Liquid samples can be analyzed as a thin film between NaCl or KBr plates. Solid samples are typically analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory. Spectra are usually recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction and separation. Electron ionization (EI) is a common method for generating ions, typically at 70 eV. The resulting fragmentation patterns provide valuable information about the molecular structure.
Visualization of the Spectroscopic Comparison Workflow
The following diagram illustrates a logical workflow for the comparative analysis of spectroscopic data of indole synthesis intermediates.
Caption: Workflow for the spectroscopic comparison of indole synthesis intermediates.
This guide provides a foundational framework for the spectroscopic analysis of key intermediates in three major indole syntheses. By understanding the characteristic spectral features of these transient species, researchers can more effectively navigate the synthesis of complex indole-containing molecules, accelerating the pace of drug discovery and development.
Confirming the Molecular Weight of (5-bromo-1H-indol-2-yl)methanol: A Comparative Guide to Analytical Techniques
For researchers and professionals in drug development, accurate confirmation of molecular weight is a critical step in the characterization of novel compounds. This guide provides a comparative analysis of mass spectrome...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and professionals in drug development, accurate confirmation of molecular weight is a critical step in the characterization of novel compounds. This guide provides a comparative analysis of mass spectrometry and other analytical techniques for verifying the molecular weight of (5-bromo-1H-indol-2-yl)methanol, a halogenated indole derivative.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique is crucial for obtaining reliable molecular weight information. Mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis are common methods, each with distinct advantages and limitations.
Technique
Information Provided
Accuracy
Sample Amount
Key Advantages
Limitations
Electrospray Ionization Mass Spectrometry (ESI-MS)
Mass-to-charge ratio (m/z), isotopic distribution, fragmentation pattern
High (typically < 5 ppm with HRMS)
Picomole to femtomole
High sensitivity, soft ionization preserves molecular ion, suitable for polar compounds, easily coupled to liquid chromatography (LC).[1]
Can form adducts, ionization efficiency can be compound-dependent.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
Mass-to-charge ratio (m/z), isotopic distribution
High (typically < 10 ppm with TOF analyzers)
Picomole to femtomole
Soft ionization, suitable for a wide range of molecules including less polar compounds, high throughput.[2][3][4]
Matrix interference in the low mass range, sample preparation can be critical.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed structural information, confirmation of functional groups and connectivity
Indirectly confirms molecular structure, which corresponds to a specific molecular weight
Relatively low sensitivity, does not directly provide molecular weight, requires pure sample.
Elemental Analysis
Percentage composition of elements (C, H, N, Br)
High (typically within ±0.4% of theoretical values)
Milligram
Confirms the empirical formula of a pure compound.[9][10]
Does not provide the molecular formula directly, requires a pure sample, destructive.[11]
Mass Spectrometry for (5-bromo-1H-indol-2-yl)methanol
Mass spectrometry is the most direct method for determining the molecular weight of a compound. For (5-bromo-1H-indol-2-yl)methanol, with a molecular formula of C₉H₈BrNO, the theoretical monoisotopic molecular weight is approximately 224.98 g/mol , while the average molecular weight is 226.07 g/mol .[3][12][13]
A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two prominent peaks in the mass spectrum for the molecular ion, separated by 2 m/z units (M⁺ and M+2), with almost equal intensities.[1][2][5] This distinctive pattern serves as a clear indicator for the presence of a single bromine atom in the molecule.
Expected Mass Spectral Data
Ionization Mode
Ion
Calculated m/z (⁷⁹Br)
Calculated m/z (⁸¹Br)
Expected Ratio
ESI (Positive)
[M+H]⁺
225.9872
227.9852
~1:1
ESI (Positive)
[M+Na]⁺
247.9692
249.9671
~1:1
ESI (Negative)
[M-H]⁻
223.9716
225.9696
~1:1
MALDI (Positive)
[M+H]⁺
225.9872
227.9852
~1:1
MALDI (Positive)
[M+Na]⁺
247.9692
249.9671
~1:1
MALDI (Positive)
[M+K]⁺
263.9431
265.9411
~1:1
Note: The calculated m/z values are for the monoisotopic masses.
Predicted Fragmentation Pattern
In tandem mass spectrometry (MS/MS), the molecular ion is fragmented to provide structural information. For (5-bromo-1H-indol-2-yl)methanol, fragmentation is likely to occur through the loss of small, stable molecules.
A Comparative Guide to the Cross-Validation of Analytical Assays for Substituted Indole-2-Carbinols
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the primary analytical methods used for the quantification of substituted indole-2-carbinols and related indo...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the primary analytical methods used for the quantification of substituted indole-2-carbinols and related indole derivatives. The selection of an appropriate assay is critical for accurate measurement in various matrices, from raw materials to biological samples. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and detailed protocols to aid in method selection and validation.
Data Presentation: A Comparative Overview of Analytical Methods
The choice of an analytical technique for the quantification of substituted indole-2-carbinols is contingent on the specific requirements for sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the performance characteristics of commonly employed analytical methods.
Detailed methodologies are essential for the replication and cross-validation of analytical findings. The following protocols are representative of standard practices for the analysis of indole-2-carbinols.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is widely used for the routine quality control of nutraceuticals and other formulations containing indole-3-carbinol.[1]
Sample Preparation:
Accurately weigh the sample and transfer to a suitable volumetric flask.
Add 100% methanol as the extraction solvent.
Sonicate in an ultrasound bath to ensure complete extraction.
Centrifuge the sample and collect the supernatant.
Filter the supernatant through a 0.45 µm syringe filter prior to injection.[1]
Quantification: A calibration curve is generated by injecting standard solutions of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of indole-2-carbinol metabolites in complex biological matrices such as plasma and urine.[3][6]
Sample Preparation (Plasma/Tissues):
To 100 µL of serum or tissue homogenate, add an internal standard (e.g., indole-d7).[3]
Add ice-cold acetonitrile for protein precipitation.[3]
Quantification: Quantification is achieved using a calibration curve prepared with standards and an internal standard to correct for matrix effects and extraction variability.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like indole-2-carbinols, derivatization is necessary to increase their volatility.
Sample Preparation and Derivatization:
Extract the indole compounds from the sample matrix using a suitable solvent.
Evaporate the solvent to dryness.
Reconstitute the residue in a derivatization reagent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with or without a catalyst like trimethylchlorosilane (TMCS).[8]
Incubate the mixture at an elevated temperature (e.g., 70°C for 1 hour) to complete the derivatization reaction.[8]
Chromatographic Conditions:
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
Quantification: Quantification is typically performed using an internal standard and a calibration curve of derivatized standards.
Mandatory Visualizations
Signaling Pathways
Indole-2-carbinols and their derivatives, such as indole-3-carbinol (I3C), exert their biological effects through various signaling pathways. The following diagrams illustrate two key pathways.
The general workflow for the quantification of substituted indole-2-carbinols from a sample matrix involves several key stages, from sample preparation to data analysis. The choice of analytical technique will influence the specific parameters at each stage.
Proper Disposal of (5-bromo-1H-indol-2-yl)methanol: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides detaile...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the safe disposal of (5-bromo-1H-indol-2-yl)methanol, a halogenated indole derivative. Adherence to these protocols is crucial for minimizing environmental impact and safeguarding personnel.
Hazard Assessment and Safety Data
(5-bromo-1H-indol-2-yl)methanol is indicated to cause serious eye damage.[1] For the structurally similar compound, 5-Bromo-1H-indole-2-carboxylic acid, the following GHS hazard classifications have been identified[2]:
Hazard Classification
GHS Hazard Statement
Acute Toxicity, Oral (Category 4)
H302: Harmful if swallowed
Skin Corrosion/Irritation (Category 2)
H315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 2A)
H319: Causes serious eye irritation
Specific target organ toxicity, single exposure (Category 3)
H335: May cause respiratory irritation
Note: This data is for a structurally similar compound and should be used as a precautionary guideline. Always handle (5-bromo-1H-indol-2-yl)methanol with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation.
Experimental Protocols for Disposal
The following procedures outline the necessary steps for the proper disposal of (5-bromo-1H-indol-2-yl)methanol. These protocols are based on general guidelines for the disposal of halogenated organic compounds.
Step 1: Segregation of Waste
Halogenated organic compounds must be disposed of separately from non-halogenated organic waste. This is critical because incineration methods for these two types of waste differ, and improper mixing can lead to the formation of hazardous byproducts.
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste." This container should be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.
Step 2: Waste Collection
Collect all waste materials containing (5-bromo-1H-indol-2-yl)methanol, including:
Unused or excess solid compound.
Solutions containing the compound.
Contaminated materials such as weighing paper, pipette tips, and gloves.
Rinsate from cleaning contaminated glassware.
Action: Place all waste materials directly into the designated "Halogenated Organic Waste" container. Keep the container closed at all times except when adding waste.
Step 3: Labeling and Storage
Proper labeling of waste containers is a critical safety and regulatory requirement.
Action: Affix a hazardous waste label to the container. The label must include:
The words "Hazardous Waste."
The full chemical name: "(5-bromo-1H-indol-2-yl)methanol" and any other chemical constituents in the waste stream, with their approximate concentrations.
The specific hazard warnings (e.g., "Harmful if Swallowed," "Causes Skin and Eye Irritation," "Respiratory Irritant").
The date the waste was first added to the container.
The name and contact information of the generating researcher or lab.
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be at or near the point of generation and under the control of the laboratory personnel.
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Action: Once the waste container is full or has been in storage for a designated period (typically not to exceed one year), contact your institution's EHS office to arrange for a waste pickup. Do not attempt to dispose of this chemical down the drain or in the regular trash.
Spill and Emergency Procedures
In the event of a spill, take the following immediate actions:
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your colleagues and supervisor.
Ventilate: Ensure the area is well-ventilated. If the spill is significant, it should be handled within a chemical fume hood.
Personal Protective Equipment: Before cleaning the spill, don appropriate PPE, including safety goggles, chemical-resistant gloves, a lab coat, and, if necessary, respiratory protection.
Contain and Absorb: For solid spills, carefully sweep the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad) to contain and absorb the spill.
Collect and Dispose: Place all contaminated absorbent materials and cleaning supplies into the designated "Halogenated Organic Waste" container.
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All decontamination materials should also be disposed of as hazardous waste.
Logical Workflow for Disposal Decision-Making
Caption: Disposal decision workflow for (5-bromo-1H-indol-2-yl)methanol.
Essential Safety and Logistical Information for Handling (5-bromo-1H-indol-2-yl)methanol
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This guide provides essential safety protocols, operational plans, and disposal procedu...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This guide provides essential safety protocols, operational plans, and disposal procedures for (5-bromo-1H-indol-2-yl)methanol (CAS No: 53590-48-0).
Hazard Identification and Personal Protective Equipment
(5-bromo-1H-indol-2-yl)methanol is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Adherence to the prescribed personal protective equipment (PPE) is mandatory to mitigate these risks.
Protection Type
Specific Equipment
Standard/Specification
Eye and Face Protection
Chemical safety goggles or a face shield.
OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection
Chemical-resistant gloves (e.g., Nitrile rubber). Double gloving is recommended.[1][2]
Respiratory Protection
NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask). To be used in a well-ventilated area or under a chemical fume hood.[1][2]
Body Protection
Laboratory coat, long-sleeved shirt, and long pants to cover all exposed skin.
Foot Protection
Closed-toe shoes.
Operational Plan: Handling and Storage
Proper handling and storage procedures are crucial to prevent accidental exposure and maintain the chemical's integrity.
Step-by-Step Handling Procedure:
Preparation: Ensure an eyewash station and safety shower are readily accessible before handling.[1][3] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4]
Donning PPE: Put on all required PPE as detailed in the table above.
Dispensing: Handle the solid material carefully to avoid generating dust.[1] Avoid breathing in dust or fumes.[1][4]
After Handling: Thoroughly wash hands and any exposed skin after handling the compound.
Storage:
Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[4]
Keep the container tightly closed when not in use.[3][4][5]
For long-term storage, a cool, dry place is recommended.[4] Some sources suggest ambient storage temperatures, while others for similar compounds recommend storage at -20°C, especially for solutions.[6] It is also advised to protect the compound from light.[5][6]
Disposal Plan
(5-bromo-1H-indol-2-yl)methanol is a halogenated organic compound and must be disposed of as hazardous waste.[7]
Step-by-Step Disposal Procedure:
Waste Collection: Collect waste material and any contaminated items (e.g., gloves, weighing paper) in a designated, compatible, and properly sealed container for halogenated organic waste.[7][8]
Labeling: Clearly label the container as "Hazardous Waste" and list all its chemical contents, including "(5-bromo-1H-indol-2-yl)methanol."[7] Do not use abbreviations.
Segregation: Do not mix halogenated organic waste with non-halogenated organic waste.[7]
Professional Disposal: Arrange for the collection and disposal of the waste by a licensed hazardous waste disposal company.[7] Incineration at a permitted facility is a common disposal method for such compounds.[7] Do not dispose of this chemical down the drain or in regular trash.[2]
Workflow for Handling and Disposal of (5-bromo-1H-indol-2-yl)methanol
A flowchart outlining the key steps for safely handling and disposing of the specified chemical.